2,6-Di-o-methyl-d-glucose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16274-29-6 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
OJBVKTGJVJESJJ-ULAWRXDQSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Di-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose. While less common than other methylated glucose isomers, its specific methylation pattern at the C2 and C6 positions offers unique chemical properties that make it a valuable tool in glycoscience research. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, proposed synthesis, analytical characterization, and potential biological significance. Due to the limited availability of data for this specific isomer, information from related compounds is included for comparative purposes.
Introduction
Methylated monosaccharides are crucial for the structural analysis of complex carbohydrates and play a significant role in various biological processes. The selective methylation of hydroxyl groups on a sugar molecule, such as D-glucose, alters its polarity, reactivity, and ability to form hydrogen bonds. This modification is instrumental in techniques like methylation analysis for determining the linkage positions in polysaccharides and oligosaccharides. This compound, with its free hydroxyl groups at the C3 and C4 positions, serves as a specific building block or analytical standard in carbohydrate chemistry.
Chemical Structure and Properties
This compound is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . The methyl groups are attached to the hydroxyl groups at the C2 and C6 positions of the glucopyranose ring.
Structure:
Caption: Pyranose ring structure of this compound.
Physicochemical Properties
Table 1: Estimated and Comparative Physicochemical Properties
| Property | This compound (Estimated) | D-Glucose[1][2] | 2,3,4,6-Tetra-O-methyl-D-glucose[3] |
| Molecular Formula | C8H16O6 | C6H12O6 | C10H20O6 |
| Molecular Weight | 208.21 g/mol | 180.16 g/mol | 236.26 g/mol |
| Melting Point | Data not available | 146 °C (α-anomer), 150 °C (β-anomer) | 96-99 °C |
| Boiling Point | Data not available | Decomposes | Data not available |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Soluble in water, ethanol, and chloroform |
| Specific Rotation | Data not available | [α]D +112.2° (α-anomer), +18.7° (β-anomer) | Data not available |
Synthesis of this compound
A specific, optimized experimental protocol for the synthesis of this compound is not well-documented in readily accessible literature. However, a plausible synthetic route can be designed based on established methods of selective protection and methylation of glucose. The key challenge lies in the selective methylation of the hydroxyl groups at the C2 and C6 positions while leaving the C3 and C4 hydroxyls unprotected.
Proposed Synthetic Pathway
A multi-step synthesis would likely involve the following conceptual workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Considerations
Step 1: Selective Protection
-
Protection of the anomeric hydroxyl (C1): D-glucose can be converted to its methyl glucoside (e.g., methyl α-D-glucopyranoside) by reacting with methanol in the presence of an acid catalyst (e.g., HCl)[4]. This protects the anomeric position and simplifies the subsequent reaction mixture.
-
Protection of C3 and C4 hydroxyls: A common strategy for differentiating the hydroxyl groups is the formation of a benzylidene acetal, which selectively protects the C4 and C6 hydroxyls. However, to leave C3 and C4 free for a later step, a different strategy is needed. One possibility is to use a bulky protecting group that preferentially reacts with the primary C6 hydroxyl and then a second protecting group for C3 and C4. A more direct approach might involve the use of stannylene acetals, which can activate specific hydroxyl groups for subsequent reactions.
Step 2: Methylation
With the C1, C3, and C4 positions protected, the remaining free hydroxyls at C2 and C6 can be methylated. The Purdie methylation (using methyl iodide and silver oxide) or the Haworth methylation (using dimethyl sulfate and sodium hydroxide) are common methods[5].
Step 3: Deprotection
The protecting groups from C1, C3, and C4 must be removed under conditions that do not cleave the newly formed methyl ethers at C2 and C6. This typically involves mild acid hydrolysis to remove acetal and glycosidic protecting groups.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric proton (H1), the ring protons (H2-H6), and the two methoxy groups. The chemical shifts and coupling constants of the ring protons would be indicative of their stereochemistry. The presence of two distinct methoxy singlets would confirm the di-methylation.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals: six for the glucose ring carbons and two for the methoxy carbons. The chemical shifts of C2 and C6 would be significantly different from those in unsubstituted glucose, confirming the positions of methylation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) (Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~5.2 (α), ~4.6 (β) | ~93 (α), ~97 (β) |
| C2 | ~3.5 | ~84 |
| C3 | ~3.7 | ~74 |
| C4 | ~3.4 | ~70 |
| C5 | ~3.8 | ~72 |
| C6 | ~3.7, ~3.9 | ~72 |
| 2-OCH₃ | ~3.6 | ~60 |
| 6-OCH₃ | ~3.4 | ~59 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of methylated sugars.
-
Electron Ionization (EI-MS): For the volatile, per-O-silylated derivative, EI-MS would show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the pyranose ring and the loss of substituents.
-
Electrospray Ionization (ESI-MS): ESI-MS of the underivatized molecule would likely show adducts with sodium [M+Na]⁺ or other cations. Tandem MS (MS/MS) of the parent ion would reveal fragment ions corresponding to the loss of methoxy groups and cross-ring cleavages, which can help to pinpoint the locations of the methyl groups[6][7].
Fragmentation Analysis Workflow:
Caption: Mass spectrometry fragmentation analysis workflow.
Biological Significance and Applications
The biological role of this compound is not well-established. However, partially methylated sugars can serve as important tools in biological research:
-
Enzyme Substrate Specificity: It can be used to probe the active sites of glycosidases and glycosyltransferases to understand how the presence of methyl groups at specific positions affects enzyme binding and activity.
-
Carbohydrate-Protein Interactions: As a modified ligand, it can be used in binding studies to investigate the structural requirements for carbohydrate-binding proteins (lectins).
-
Metabolic Tracer: While less common than isotopically labeled glucose, in specific contexts, it could be used to trace metabolic pathways, assuming it is not readily metabolized. Research on 3-O-methyl-D-glucose has shown it to be metabolically stable in the brain, making it a useful tool for studying glucose transport[8]. The metabolic fate of the 2,6-isomer would require experimental investigation.
Conclusion
This compound is a specific, partially methylated derivative of D-glucose. While detailed experimental data for this particular isomer is sparse in the literature, its synthesis and characterization can be approached using established methodologies in carbohydrate chemistry. Its unique structure, with free hydroxyl groups at C3 and C4, makes it a potentially valuable tool for research in glycobiology, particularly for studying enzyme mechanisms and carbohydrate-protein interactions. Further research is needed to fully elucidate its properties and explore its applications in drug development and other scientific fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,6-Di-O-methyl-D-glucose from D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 2,6-Di-O-methyl-D-glucose, a valuable carbohydrate derivative for various research applications, starting from the readily available D-glucose. The synthesis involves a multi-step process encompassing protection, methylation, and deprotection strategies to achieve the desired regioselective methylation.
Synthetic Strategy Overview
The synthesis of this compound from D-glucose necessitates a strategic approach to selectively methylate the hydroxyl groups at the C-2 and C-6 positions while leaving the hydroxyls at C-3 and C-4 untouched. A common and effective strategy involves the following key transformations:
-
Anomeric Protection: The anomeric hydroxyl group of D-glucose is first protected as a methyl glycoside. This prevents unwanted side reactions at the most reactive hydroxyl group and locks the sugar in its pyranose form. The α-anomer is typically the major product under thermodynamic control.
-
Selective Protection of C-3 and C-4 Hydroxyls: To free up the C-2 and C-6 hydroxyl groups for methylation, the C-3 and C-4 hydroxyls are selectively protected. The formation of a 3,4-O-isopropylidene acetal is a suitable method for this purpose.
-
Methylation: The remaining free hydroxyl groups at the C-2 and C-6 positions are then methylated, typically using a strong base and a methylating agent like methyl iodide.
-
Deprotection of C-3 and C-4 Hydroxyls: The isopropylidene protecting group is selectively removed under acidic conditions to regenerate the hydroxyl groups at the C-3 and C-4 positions.
-
Hydrolysis of the Methyl Glycoside: Finally, the methyl glycoside at the anomeric position is hydrolyzed to yield the target molecule, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of Methyl α-D-glucopyranoside
This initial step protects the anomeric hydroxyl group of D-glucose.
Reaction:
D-Glucose + CH₃OH (in the presence of an acid catalyst) → Methyl α-D-glucopyranoside
Experimental Protocol:
-
Suspend anhydrous D-glucose (100 g, 0.555 mol) in anhydrous methanol (500 mL).
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with stirring until a concentration of 1-2% HCl is reached.
-
Remove the ice bath and reflux the mixture for 24-48 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize the acid with a slight excess of a solid base (e.g., calcium carbonate or sodium bicarbonate).
-
Filter the mixture to remove the solid base and any unreacted glucose.
-
Concentrate the filtrate under reduced pressure to obtain a thick syrup.
-
Induce crystallization by adding a small amount of cold ethanol or by seeding with a crystal of pure methyl α-D-glucopyranoside.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
| Parameter | Value |
| Starting Material | D-Glucose |
| Reagents | Anhydrous Methanol, Hydrogen Chloride |
| Product | Methyl α-D-glucopyranoside |
| Typical Yield | 60-70% |
| Purity | High, after crystallization |
Step 2: Synthesis of Methyl 3,4-O-isopropylidene-α-D-glucopyranoside
This step selectively protects the hydroxyl groups at the C-3 and C-4 positions.
Reaction:
Methyl α-D-glucopyranoside + 2,2-Dimethoxypropane (in the presence of an acid catalyst) → Methyl 3,4-O-isopropylidene-α-D-glucopyranoside
Experimental Protocol:
-
Dissolve methyl α-D-glucopyranoside (50 g, 0.257 mol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).
-
Add 2,2-dimethoxypropane (63 mL, 0.514 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 1 g).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the catalyst by adding a few drops of triethylamine.
-
Remove the solvent under high vacuum.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.
| Parameter | Value |
| Starting Material | Methyl α-D-glucopyranoside |
| Reagents | 2,2-Dimethoxypropane, p-Toluenesulfonic acid, DMF |
| Product | Methyl 3,4-O-isopropylidene-α-D-glucopyranoside |
| Typical Yield | 50-60% |
| Purity | High, after chromatography |
Step 3: Synthesis of Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside
This step involves the methylation of the free hydroxyl groups at C-2 and C-6.
Reaction:
Methyl 3,4-O-isopropylidene-α-D-glucopyranoside + CH₃I (in the presence of a strong base) → Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside
Experimental Protocol:
-
Dissolve methyl 3,4-O-isopropylidene-α-D-glucopyranoside (20 g, 0.085 mol) in anhydrous DMF (150 mL).
-
Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 8.5 g, 0.213 mol) portion-wise with careful stirring under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (13.2 mL, 0.213 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Methyl 3,4-O-isopropylidene-α-D-glucopyranoside |
| Reagents | Sodium Hydride, Methyl Iodide, DMF |
| Product | Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside |
| Typical Yield | 80-90% |
| Purity | High, after chromatography |
Step 4: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside
This step removes the isopropylidene protecting group.
Reaction:
Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside + H₂O (in the presence of an acid catalyst) → Methyl 2,6-di-O-methyl-α-D-glucopyranoside
Experimental Protocol:
-
Dissolve the methylated intermediate (15 g, 0.057 mol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 150 mL).
-
Heat the solution at 80-90°C for 2-4 hours, monitoring the deprotection by TLC.
-
Once complete, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid and water.
-
Co-evaporate with toluene to remove residual acetic acid.
-
The resulting crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
| Parameter | Value |
| Starting Material | Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside |
| Reagents | Acetic Acid, Water |
| Product | Methyl 2,6-di-O-methyl-α-D-glucopyranoside |
| Typical Yield | 90-95% |
| Purity | Generally high |
Step 5: Synthesis of this compound
The final step is the hydrolysis of the methyl glycoside to yield the free sugar.
Reaction:
Methyl 2,6-di-O-methyl-α-D-glucopyranoside + H₂O (in the presence of an acid catalyst) → this compound
Experimental Protocol:
-
Dissolve methyl 2,6-di-O-methyl-α-D-glucopyranoside (10 g, 0.045 mol) in dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄, 100 mL).
-
Heat the mixture at 90-100°C for 4-8 hours, monitoring the hydrolysis by TLC until the starting material is consumed.
-
Cool the solution to room temperature and neutralize the acid with a suitable base (e.g., barium carbonate or a basic ion-exchange resin).
-
Filter to remove the salt or resin.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the this compound by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/ether).
| Parameter | Value |
| Starting Material | Methyl 2,6-di-O-methyl-α-D-glucopyranoside |
| Reagents | Aqueous Acid (e.g., HCl or H₂SO₄) |
| Product | This compound |
| Typical Yield | 85-95% |
| Purity | High, after purification |
Signaling Pathways and Logical Relationships
The logic of the protecting group strategy is crucial for the success of this synthesis. The following diagram illustrates the decision-making process for protecting the hydroxyl groups.
Caption: Logic diagram of the protecting group strategy.
Conclusion
The synthesis of this compound from D-glucose is a well-defined process that relies on the principles of selective protection and deprotection of hydroxyl groups. By following the detailed protocols outlined in this guide, researchers can reliably produce this important carbohydrate derivative for their scientific endeavors. Careful monitoring of each reaction step by techniques such as TLC is essential to ensure high yields and purity of the final product.
The Biological Activity of Methylated Glucose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated glucose derivatives represent a fascinating and versatile class of molecules with significant implications for biological research and therapeutic development. By strategically modifying the hydroxyl groups of glucose with methyl groups, researchers can create analogs that act as valuable tools to probe and manipulate cellular processes. These derivatives often function as non-metabolizable or poorly metabolizable glucose mimics, allowing for the dissection of glucose transport, signaling, and metabolic pathways. This in-depth technical guide explores the core biological activities of key methylated glucose derivatives, providing quantitative data, detailed experimental protocols, and visualizations of their impact on cellular signaling.
Core Biological Activities and Applications
Methylated glucose derivatives exhibit a range of biological activities primarily centered around their interaction with glucose transporters and their subsequent influence on cellular metabolism and signaling. Their utility stems from the fact that methylation can prevent or alter their recognition by key metabolic enzymes like hexokinase, while often preserving their ability to be transported into the cell.
1. Inhibition of Glucose Transport: Many methylated glucose derivatives act as competitive inhibitors of glucose transporters, such as the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). This property makes them invaluable for studying the kinetics and substrate specificity of these transporters.
2. Probing Glucose-Sensing and Signaling Pathways: As non-metabolizable or poorly metabolizable analogs, these compounds can uncouple glucose transport from downstream metabolic events. This allows researchers to investigate glucose-sensing signaling pathways, such as the PI3K/Akt, MAPK, and AMPK pathways, in the absence of confounding metabolic effects.
3. Anticancer and Antiviral Properties: The Warburg effect, characterized by increased glycolysis in cancer cells, makes glucose metabolism a prime target for therapeutic intervention. Methylated glucose derivatives that inhibit glucose uptake or glycolysis are being actively investigated as potential anticancer agents. Similarly, as viruses are highly dependent on host cell metabolism for replication, these derivatives also show promise as antiviral agents.
4. Tracers for in vivo Imaging: Radiolabeled methylated glucose derivatives, such as [11C]methyl-D-glucoside, are used as tracers in Positron Emission Tomography (PET) to visualize and quantify the activity of specific glucose transporters in vivo, offering insights into disease states like cancer and diabetes.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data regarding the interaction of various methylated glucose derivatives and related compounds with glucose transporters.
| Compound | Transporter | Cell Line/System | Km (mM) | Ki (mM) | IC50 | Reference(s) |
| 3-O-Methyl-D-glucose | GLUT1 | Xenopus oocytes | 17-26 | - | - | [1] |
| GLUT4 | Xenopus oocytes | 4.3 | - | - | ||
| α-Methyl-D-glucoside | SGLT1 | - | - | - | - | [2] |
| SGLT2 | HEK293T cells | 2 | - | - | [2] | |
| 2-Deoxy-D-glucose | GLUT1 | Xenopus oocytes | 5 | - | - | [1] |
| Phlorizin | SGLT1 | - | - | - | - | [2][3] |
| SGLT2 | - | - | - | - | [2][3] | |
| Dapagliflozin | SGLT2 | - | - | - | 1.1 nM | [2][3] |
| Canagliflozin | SGLT2 | - | - | - | 2.2 nM | [2][3] |
| Empagliflozin | SGLT2 | - | - | - | 1.3 nM | [2][3] |
| Ertugliflozin | SGLT2 | - | - | >2000-fold selectivity over SGLT1 | - | [4] |
| Sotagliflozin | SGLT1/SGLT2 | - | - | 20-fold selectivity for SGLT2 | - | [4] |
| Glutor | GLUT1, GLUT2, GLUT3 | HCT116 cells | - | - | 11 nM | |
| Glucopiericidin A | GLUTs | - | - | - | 22 nM | |
| DRB18 | pan-GLUT | Cancer cell lines | - | - | 900 nM - 9.0 µM |
Table 1: Kinetic parameters of methylated glucose derivatives and other glucose transporter inhibitors.
| Cell Line | Compound | IC50 | Reference(s) |
| MCF7 (Breast Cancer) | Nigella sativa seed oil | 1.6 µg/mL | [5] |
| A325 (Breast Cancer) | Nigella sativa seed oil | 1.3 µg/mL | [5] |
| AGS (Gastric Cancer) | Methanolic extract of N. sativa | 43.31 µg/mL | [5] |
| PANC-1 (Pancreatic Cancer) | Methanolic extract of N. sativa | 144.4 µg/mL | [5] |
| C6 (Rat Glioma) | Hydroalcoholic extract of N. sativa | 260 µg/mL | [5] |
| A431 (Skin Carcinoma) | Diosmin | 45 µg/mL | [6] |
Table 2: IC50 values of various compounds, including those with glycosidic linkages, on different cancer cell lines.
Experimental Protocols
Protocol 1: 3-O-Methyl-D-glucose Uptake Assay in Erythrocytes
This protocol is adapted from a method used for the diagnosis of GLUT1 deficiency syndrome and can be modified for research purposes to assess GLUT1 transporter activity in red blood cells.[3]
Materials:
-
Blood samples collected in sodium-heparin or citrate-phosphate-dextrose solution.
-
[14C]-labeled 3-O-methyl-D-glucose (3-OMG).
-
Unlabeled 3-O-methyl-D-glucose.
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold.
-
Lysis buffer.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation:
-
Isolate erythrocytes by centrifugation of whole blood.
-
Wash the red blood cell pellet three times with ice-cold PBS.
-
Resuspend the cells to a defined hematocrit (e.g., 50%) in PBS.
-
-
Uptake Measurement:
-
Prepare an uptake solution containing 0.5 mmol/L unlabeled 3-OMG and 1 µCi/mL [14C]-3-OMG in PBS.
-
Initiate the uptake by adding a small volume of the erythrocyte suspension to the uptake solution at 4°C.
-
At defined time intervals (e.g., 5, 10, 15, 20, 30 seconds), terminate the influx by transferring an aliquot of the cell suspension into a large volume of ice-cold PBS containing a transport inhibitor (e.g., cytochalasin B) to stop further uptake.
-
-
Washing and Lysis:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the washed erythrocytes by adding a suitable lysis buffer.
-
-
Quantification:
-
Add the cell lysate to a scintillation vial containing scintillation cocktail.
-
Quantify the amount of incorporated [14C]-3-OMG using a liquid scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Plot the uptake of [14C]-3-OMG (in nmol/mg protein) against time.
-
The initial linear portion of the curve represents the initial rate of uptake.
-
Protocol 2: Hexokinase Inhibitor Screening Assay (Colorimetric)
This protocol provides a method for screening potential inhibitors of hexokinase activity.[7]
Materials:
-
Hexokinase (HK) enzyme.
-
HK Assay Buffer.
-
HK Substrate (containing glucose).
-
HK Coenzyme (containing NAD+ and ATP).
-
Inhibitor Control (known hexokinase inhibitor).
-
Test compounds (potential inhibitors).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents as per the manufacturer's instructions.
-
Prepare a Hexokinase Enzyme Solution by diluting the stock enzyme in HK Assay Buffer.
-
Prepare a Hexokinase Substrate Mix containing the HK Substrate and HK Coenzyme.
-
-
Assay Plate Setup:
-
Sample Wells (S): Add test compounds at desired concentrations.
-
Inhibitor Control Wells (IC): Add the provided Inhibitor Control.
-
Enzyme Control Wells (EC): Add HK Assay Buffer (no inhibitor).
-
Solvent Control Wells (SC): Add the solvent used to dissolve the test compounds.
-
-
Enzyme Addition and Incubation:
-
Add the diluted Hexokinase Enzyme Solution to all wells except the blank.
-
Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Add the Hexokinase Substrate Mix to all wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode for 5-30 minutes at 25°C. The reader will take measurements at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well using the linear portion of the kinetic curve.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (RateSample - RateSolvent Control) / (RateEnzyme Control - RateSolvent Control)] * 100
-
Signaling Pathways and Visualization
Methylated glucose derivatives, particularly the non-metabolizable analogs, are powerful tools for dissecting cellular signaling pathways that are normally activated by glucose.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, survival, and metabolism. Insulin and various growth factors activate this pathway. While metabolizable glucose is known to influence this pathway through insulin signaling, non-metabolizable glucose analogs can be used to study the direct effects of glucose transport and binding on this cascade, independent of glycolysis and subsequent ATP production.
PI3K/Akt signaling pathway and points of influence for methylated glucose derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Some non-metabolizable sugar analogs have been shown to activate MAPK pathways, suggesting they can be perceived by cells as stress-related stimuli.
MAPK signaling cascade activated by non-metabolizable glucose analogs.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated when the cellular AMP:ATP ratio increases, indicating low energy status. Methylated glucose derivatives that inhibit glycolysis can lead to a decrease in ATP production, thereby activating AMPK. This activation triggers a switch from anabolic to catabolic pathways to restore energy balance.
AMPK signaling pathway activated by inhibition of glycolysis by methylated glucose derivatives.
Conclusion and Future Directions
Methylated glucose derivatives are indispensable tools in modern biological and biomedical research. Their ability to selectively interact with glucose transporters and modulate cellular signaling pathways provides a unique window into the complex regulation of glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers looking to utilize these powerful molecules in their own studies.
The future of research in this area is bright, with ongoing efforts to:
-
Develop more selective and potent inhibitors of specific glucose transporter isoforms for therapeutic applications in cancer, diabetes, and other metabolic diseases.
-
Synthesize novel radiolabeled derivatives for improved in vivo imaging and diagnosis.
-
Elucidate the complex interplay between glucose-sensing pathways and other cellular signaling networks.
-
Explore the therapeutic potential of these derivatives in a wider range of diseases, including neurodegenerative disorders and inflammatory conditions.
As our understanding of the intricate roles of glucose in cellular function continues to grow, so too will the importance and application of methylated glucose derivatives in advancing our knowledge and developing new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
An In-depth Technical Guide on Methylated Glucose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide serves as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in methylated derivatives of D-glucose. While the specific compound 2,6-Di-O-methyl-D-glucose was the focus of the initial inquiry, a comprehensive search of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that this compound may be a rare or novel compound with limited publicly available information.
In light of this, this guide provides a detailed overview of closely related and well-characterized di-O-methylated D-glucose isomers. The data presented herein has been compiled from various scientific sources and is intended to provide a comparative reference for researchers working with methylated carbohydrates.
Physicochemical Properties of Di-O-methyl-D-glucose Isomers
The following table summarizes the key physicochemical properties of several known di-O-methyl-D-glucose isomers. This data is essential for the identification, handling, and experimental use of these compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-Di-O-methyl-D-glucose | 4261-27-2[1][2] | C₈H₁₆O₆[2] | 208.21[2] |
| 2,4-Di-O-methyl-D-glucose | 19887-43-5 | C₈H₁₆O₆ | 208.21 |
| 3,4-Di-O-methyl-D-glucose | 4060-06-6 | C₈H₁₆O₆ | 208.21 |
| 3,5-Di-O-methyl-D-glucose | Not Available | C₈H₁₆O₆ | 208.21 |
| 4,6-Di-O-methyl-D-glucose | 20798-53-0 | C₈H₁₆O₆ | 208.21 |
| 3-O-methyl-D-glucose | 13224-94-9 | C₇H₁₄O₆ | 194.18 |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, this section will outline a general methodology for the synthesis of a related, well-studied compound, α-Methyl-d-glucoside , as described in Organic Syntheses. This can serve as a foundational protocol that may be adapted for the synthesis of other methylated glucose derivatives.
Synthesis of α-Methyl-d-glucoside [3]
Materials:
-
Anhydrous D-glucose
-
Anhydrous, acetone-free methyl alcohol
-
Dry hydrogen chloride gas
-
Anhydrous sodium carbonate
-
Round-bottomed flask (2-liter) with a reflux condenser
-
Mechanical stirrer
Procedure:
-
A solution of hydrogen chloride in methyl alcohol is prepared by passing dry hydrogen chloride gas into 1.5 kg of anhydrous methyl alcohol until a 1% concentration is achieved.
-
500 g of anhydrous D-glucose is added to this solution in a 2-liter round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated on a steam bath and boiled under reflux for an extended period (e.g., seventy-two hours).
-
After reflux, the solution is concentrated to approximately 800 cc by distillation under reduced pressure.
-
The concentrated solution is chilled to 0°C and inoculated with a crystal of α-methyl-d-glucoside, then allowed to stand at 0°C for twenty-four hours to facilitate crystallization.
-
The crystalline product is filtered by suction and washed with cold methyl alcohol.
-
The crude product can be purified by recrystallization from methyl alcohol.
Signaling Pathways and Biological Activity
Information regarding the specific biological activity and signaling pathways of this compound is not available. However, studies on related compounds, such as 3-O-methyl-D-glucose (3-OMG) , provide insights into how methylated sugars can interact with biological systems.
3-OMG is a non-metabolizable glucose analog that is transported into cells by glucose transporters but is not phosphorylated by hexokinase.[4][5] This property makes it a valuable tool for studying glucose transport independently of downstream metabolic events.
Logical Workflow for Studying Glucose Transport Using 3-O-methyl-D-glucose
The following diagram illustrates a typical experimental workflow for investigating the effects of a substance on glucose transport using 3-O-methyl-D-glucose.
References
An In-depth Technical Guide on 2,6-Di-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-D-glucose, a methylated derivative of D-glucose. Contrary to common assumptions about saccharide derivatives, extensive research indicates that this compound is not a naturally occurring compound. Instead, its presence in scientific literature is primarily linked to its chemical synthesis. This document details the established laboratory synthesis of this compound, its known chemical and physical properties, and discusses the apparent lack of documented biological activity or involvement in signaling pathways. The information presented is intended to serve as a foundational resource for researchers in carbohydrate chemistry and drug development.
Introduction
Methylated monosaccharides are crucial compounds in carbohydrate research, serving as synthetic intermediates and probes for studying the roles of specific hydroxyl groups in biological processes. While many methylated sugars are found in nature, this compound appears to be an exception. This guide clarifies its synthetic origin and compiles the available technical information.
Synthesis of this compound
The primary method for the synthesis of this compound was reported by Oldham and Rutherford. The synthesis is a multi-step process starting from a more readily available glucose derivative.
Experimental Protocols
Synthesis of 3,5-benzylidene-6-monomethylglucose:
A solution of 20 g of 3,5-benzylidene-1,2-acetoneglucose in 100 cc. of 20% acetic acid is heated on a water-bath for thirty minutes. The resulting solution is then evaporated under diminished pressure to a syrup. The residue is dissolved in 100 cc. of water and the evaporation is repeated to ensure the complete removal of acetic acid and acetone. The resulting syrup is dissolved in 100 cc. of water, and the solution is shaken with a small amount of decolorizing carbon and filtered. The clear filtrate is then evaporated to a syrup, which is subsequently dissolved in 50 cc. of warm acetone. Upon cooling and scratching, crystallization occurs. The crystals are filtered, washed with a small amount of cold acetone, and dried. The yield of 3,5-benzylidene-6-monomethylglucose is approximately 12 g.
Synthesis of this compound:
Further methylation of 3,5-benzylidene-6-monomethylglucose at the 2-position followed by the removal of the benzylidene protecting group yields this compound. The detailed procedure for this second step as described by Oldham and Rutherford involves the use of diazomethane for selective methylation, a process that requires specialized equipment and safety precautions.
Chemical and Physical Properties
There is a scarcity of publicly available, tabulated quantitative data for this compound. The properties listed below are based on the expected characteristics of a di-O-methylated hexopyranose.
| Property | Value |
| Molecular Formula | C₈H₁₆O₆ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Expected to be a white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Biological Activity and Signaling Pathways
Despite extensive searches of scientific literature, there is no documented evidence of natural occurrence for this compound. Furthermore, there are no published studies investigating its biological activity or its role in any signaling pathways. Its significance appears to be primarily as a synthetic carbohydrate derivative for chemical studies.
Experimental and Logical Diagrams
Synthesis Workflow for this compound
The following diagram illustrates the synthetic pathway from D-glucose to this compound, highlighting the key intermediates and protection/deprotection steps.
Caption: Synthetic pathway for this compound.
Conclusion
This compound is a synthetic derivative of D-glucose that is not found in nature. Its preparation involves a multi-step chemical synthesis requiring the strategic use of protecting groups to achieve selective methylation at the C2 and C6 positions. There is a notable absence of research on the biological effects of this specific isomer, making it an open area for future investigation. This guide provides the foundational chemical knowledge for researchers interested in exploring the properties and potential applications of this and other selectively methylated carbohydrates.
An In-depth Technical Guide to 2,6-Di-O-methyl-D-glucose: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-D-glucose, a partially methylated derivative of D-glucose. While specific historical details regarding its discovery are not extensively documented in readily available literature, this guide consolidates current knowledge on its synthesis, and known chemical properties. The synthesis of this compound is a nuanced process requiring a multi-step approach involving the strategic use of protecting groups to achieve selective methylation at the C2 and C6 positions of the glucose molecule. This document outlines a generalized synthetic methodology based on established carbohydrate chemistry principles. The guide also discusses the potential applications of this compound in various research and industrial fields.
Introduction
This compound is a monosaccharide derivative in which the hydroxyl groups at the second and sixth carbon atoms of a D-glucose molecule are replaced by methoxy groups. This structural modification significantly alters the chemical and physical properties of the parent glucose molecule, influencing its reactivity, solubility, and interactions with biological systems. Such partially methylated sugars are valuable tools in carbohydrate research, serving as intermediates in the synthesis of more complex molecules and as probes to study enzyme-carbohydrate interactions and metabolic pathways.[1] While not naturally occurring, this compound is produced synthetically for research and potential industrial applications, including the development of biodegradable polymers.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H16O6 | |
| Molecular Weight | 208.21 g/mol | [2] |
Synthesis of this compound
The synthesis of this compound requires a strategic approach to selectively methylate the hydroxyl groups at the C2 and C6 positions while leaving the hydroxyls at C3 and C4 unprotected. This is typically achieved through a series of protection, methylation, and deprotection steps.
General Synthetic Strategy
A common methodology for the synthesis of partially methylated sugars involves the following key stages[1]:
-
Protection of Hydroxyl Groups: To prevent unwanted methylation at other positions, specific hydroxyl groups of the starting glucose material are "protected" using chemical protecting groups. The choice of protecting groups is critical to ensure that the C2 and C6 hydroxyls remain accessible for methylation or can be selectively deprotected later.
-
Selective Methylation: The protected glucose derivative is then treated with a methylating agent, such as dimethyl sulfate or iodomethane, under basic conditions.[1] This step introduces the methyl groups at the desired C2 and C6 positions.
-
Deprotection: Finally, the protecting groups are removed to yield the target molecule, this compound.[1]
-
Purification: The final product is purified using techniques like chromatography to ensure high purity.[1]
Illustrative Experimental Protocol (Hypothetical)
While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a plausible multi-step synthesis can be conceptualized based on established carbohydrate chemistry. One possible route could involve the use of a starting material where the C3 and C4 hydroxyls are selectively protected, for instance, as part of a di-O-isopropylidene group, leaving the C2 and C6 hydroxyls available for methylation.
Disclaimer: The following is a hypothetical protocol and would require optimization and validation in a laboratory setting.
Step 1: Protection of D-Glucose
-
D-glucose is first converted to a derivative where the C3 and C4 hydroxyl groups are protected. This could potentially be achieved through the formation of a 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by selective hydrolysis to expose the C3 and C4 hydroxyls, and subsequent protection. A more direct route, if available, would be preferable.
Step 2: Methylation
-
The protected glucose derivative is dissolved in an appropriate aprotic solvent (e.g., dry dimethylformamide).
-
A strong base, such as sodium hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., argon).
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is extracted and purified.
Step 3: Deprotection
-
The protecting groups at C3 and C4 are removed under conditions that do not affect the newly formed methyl ethers. For example, if an acid-labile protecting group was used, mild acidic hydrolysis would be employed.
-
The final product, this compound, is then purified by column chromatography.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the anomeric proton, the ring protons, and two distinct singlets for the methoxy groups at the C2 and C6 positions.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including two signals corresponding to the methoxy carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl groups at C3 and C4. Strong C-O stretching bands would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (208.21 g/mol ).
Potential Applications
Partially methylated sugars like this compound have several potential applications in research and industry:
-
Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex carbohydrate-containing molecules, such as oligosaccharides, glycoconjugates, and natural product analogues.[1]
-
Biochemical Research: This compound can be used as a tool to study carbohydrate metabolism and the substrate specificity of enzymes involved in glucose processing.[1] The methyl groups can block enzymatic action at specific positions, helping to elucidate reaction mechanisms.
-
Materials Science: Due to its modified properties compared to native glucose, it has potential applications in the development of biodegradable polymers and other novel materials.[1]
Conclusion
This compound is a valuable synthetic derivative of glucose with potential applications in various scientific disciplines. Its synthesis requires a carefully planned multi-step approach involving the use of protecting groups to achieve selective methylation. While a detailed historical account of its discovery and comprehensive characterization data are not widely available, this guide provides a foundational understanding of its synthesis and potential utility. Further research to fully characterize this compound and explore its applications is warranted.
References
In-Depth Technical Guide: Physical Characteristics of 2,6-Di-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-D-glucose is a methylated derivative of D-glucose, a monosaccharide of fundamental importance in biological systems. In this derivative, the hydroxyl groups at the 2nd and 6th carbon positions are substituted with methoxy groups. This modification of its chemical structure significantly alters its physical and chemical properties compared to its parent molecule, D-glucose. These alterations make this compound a valuable compound for various research and industrial applications, particularly in the study of carbohydrate metabolism and as a building block in chemical synthesis. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, along with generalized experimental protocols for its synthesis and characterization.
Physicochemical Properties
The methylation of the hydroxyl groups at the C-2 and C-6 positions influences the polarity, reactivity, and intermolecular interactions of the glucose molecule. A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H16O6 | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 167-169 °C | [1] |
| Solubility | Soluble in water (up to 50 mg/mL) | [1] |
| Specific Rotation [α]D | Not available in searched literature | |
| CAS Number | 16274-29-6 | [1] |
| IUPAC Name | (2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal | [1] |
| SMILES | COCC(C(C(C(C=O)OC)O)O)O | [1] |
| InChI Key | OJBVKTGJVJESJJ-ULAWRXDQSA-N | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.
Expected ¹H NMR Spectral Features:
-
Anomeric Proton (H-1): A doublet with a chemical shift characteristic of anomeric protons in glucopyranose structures.
-
Ring Protons (H-2, H-3, H-4, H-5): A complex multiplet region, with the signal for H-2 being influenced by the adjacent methoxy group.
-
Exocyclic Protons (H-6, H-6'): Signals corresponding to the methylene protons at the C-6 position, likely appearing as distinct multiplets due to their diastereotopic nature.
-
Methoxy Protons: Two distinct singlets, each integrating to three protons, corresponding to the two methyl groups at the C-2 and C-6 positions.
Expected ¹³C NMR Spectral Features:
-
Anomeric Carbon (C-1): A signal in the anomeric region (typically 90-100 ppm).
-
Ring Carbons (C-2, C-3, C-4, C-5): Signals in the characteristic region for glucose ring carbons, with the C-2 signal shifted due to methylation.
-
Exocyclic Carbon (C-6): A signal for the C-6 carbon, also shifted by methylation.
-
Methoxy Carbons: Two signals corresponding to the carbons of the two methoxy groups.
Note: Specific chemical shift values and coupling constants for this compound were not available in the searched literature.
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and characterization of this compound. These are based on common laboratory practices for the selective methylation of monosaccharides.
Generalized Synthesis Protocol
The synthesis of this compound typically involves a multi-step process that includes the protection of specific hydroxyl groups, methylation of the desired positions, and subsequent deprotection.
Objective: To synthesize this compound from D-glucose through selective protection and methylation.
Materials:
-
D-glucose
-
Protecting group reagents (e.g., benzaldehyde, zinc chloride)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., sodium hydride, silver oxide)
-
Solvents (e.g., dimethylformamide (DMF), methanol, dichloromethane)
-
Deprotection reagents (e.g., palladium on carbon, hydrogen gas, or acidic conditions)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column, rotary evaporator).
Methodology:
-
Protection of C-4 and C-6 Hydroxyls: A common strategy is to first form a 4,6-O-benzylidene acetal of a glucose derivative (e.g., methyl α-D-glucopyranoside). This is typically achieved by reacting the glucose derivative with benzaldehyde in the presence of a Lewis acid catalyst like zinc chloride.
-
Protection of C-3 Hydroxyl: The remaining free hydroxyl group at C-3 can be protected with a suitable protecting group that is stable to the subsequent methylation conditions (e.g., a benzyl group).
-
Methylation of C-2 Hydroxyl: The hydroxyl group at the C-2 position is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride in an anhydrous solvent like DMF.
-
Selective Deprotection and Methylation of C-6 Hydroxyl: The 4,6-O-benzylidene acetal can be regioselectively opened to free the C-6 hydroxyl group, which can then be methylated.
-
Deprotection: All remaining protecting groups are removed to yield the final product, this compound. The specific deprotection steps will depend on the protecting groups used. For example, benzyl groups are commonly removed by catalytic hydrogenation.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel to isolate this compound from any remaining starting materials or by-products.
Generalized Characterization Protocol
Objective: To confirm the identity and purity of the synthesized this compound.
Methodology:
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) is used to achieve good separation of the product from starting materials and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the product. The sample is typically dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃), and the spectra are recorded on a high-field NMR spectrometer.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point Analysis: The melting point of the purified crystalline solid is measured and compared to the literature value.
-
Polarimetry: The optical rotation of a solution of the compound is measured using a polarimeter to determine its specific rotation. This is a key characteristic of chiral molecules like this compound.
Visualization of Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of this compound.
Caption: Generalized Synthesis Workflow for this compound.
Conclusion
References
Potential Research Areas for 2,6-Di-O-methyl-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-O-methyl-D-glucose, a methylated derivative of D-glucose, represents a chemical entity with underexplored potential in various scientific domains. While its fundamental chemical properties and synthesis are established, its specific biological activities and applications as a research tool remain largely uncharacterized. This technical guide synthesizes the available information on this compound and extrapolates potential research avenues based on the known activities of structurally related glucose analogs. The document outlines its chemical characteristics, provides a detailed synthesis protocol, and proposes potential research areas in glucose transport, metabolic pathways, and oncology. This guide aims to serve as a foundational resource to stimulate further investigation into the biological significance and therapeutic potential of this specific methylated monosaccharide.
Introduction
Methylated carbohydrates are valuable tools in glycobiology and medicinal chemistry. The strategic placement of methyl groups can alter a sugar's solubility, conformational flexibility, and its ability to interact with biological macromolecules such as enzymes and transporters. This compound is a derivative of D-glucose where the hydroxyl groups at the C2 and C6 positions are replaced by methoxy groups[1]. This modification is expected to significantly influence its biological behavior compared to its parent molecule, D-glucose. While other methylated glucose analogs, such as 3-O-methyl-D-glucose and 2-deoxy-D-glucose, are well-established probes for studying glucose transport and metabolism, this compound remains a relatively enigmatic compound. This guide aims to consolidate the existing knowledge and propose future research directions to unlock its potential.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H16O6 | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| Melting Point | 167-169 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Classification | Monosaccharide derivative | [1] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that requires the selective protection of hydroxyl groups on the glucose molecule, followed by methylation and subsequent deprotection.
General Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on common methods for selective methylation of carbohydrates[1].
Step 1: Protection of Hydroxyl Groups
-
Start with a suitable glucose derivative, for example, methyl α-D-glucopyranoside.
-
Selectively protect the hydroxyl groups at the C3 and C4 positions. This can be achieved using various protecting group strategies known in carbohydrate chemistry.
Step 2: Methylation
-
Treat the protected glucose derivative with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).
-
This reaction will methylate the free hydroxyl groups at the C2 and C6 positions.
Step 3: Deprotection
-
Remove the protecting groups from the C3 and C4 positions to yield this compound. The choice of deprotection method will depend on the protecting groups used in Step 1.
Step 4: Purification
-
Purify the final product using techniques such as column chromatography to obtain high-purity this compound.
Potential Research Areas
Based on its structure as a methylated glucose analog, several promising areas of research can be proposed for this compound. It is important to note that the following sections outline potential research directions and experimental approaches, as direct experimental data for this specific compound is scarce in the currently available literature.
Investigation of Glucose Transport
Hypothesis: The methylation at the C2 and C6 positions may allow this compound to be recognized and transported by glucose transporters (GLUTs), but it may not be a substrate for downstream metabolic enzymes like hexokinase. This would make it a valuable tool for studying glucose transport in isolation.
Proposed Experiments:
-
Cellular Uptake Assays: Utilize radiolabeled [14C]-2,6-Di-O-methyl-D-glucose to perform uptake studies in various cell lines (e.g., cancer cell lines with high GLUT1 expression, or insulin-sensitive cells like adipocytes or muscle cells expressing GLUT4).
-
Competitive Inhibition Studies: Investigate whether this compound can competitively inhibit the uptake of radiolabeled D-glucose or other known GLUT substrates. This would help determine its affinity for different GLUT isoforms.
Probing Glycolysis and Metabolic Pathways
Hypothesis: Due to the methylation at C2, this compound is unlikely to be a substrate for hexokinase, the first enzyme in the glycolytic pathway. If transported into the cell, it could act as a competitive inhibitor of hexokinase or other glycolytic enzymes.
Proposed Experiments:
-
Enzyme Inhibition Assays: Perform in vitro enzyme assays with purified hexokinase to determine if this compound inhibits the phosphorylation of D-glucose. This would involve measuring the formation of glucose-6-phosphate in the presence and absence of the methylated analog.
-
Metabolomic Analysis: Treat cells with this compound and perform metabolomic profiling (e.g., using LC-MS/MS) to assess its impact on the levels of glycolytic intermediates and other central carbon metabolites.
Applications in Cancer Research
Hypothesis: Many cancer cells exhibit a high rate of glucose uptake and glycolysis (the Warburg effect). If this compound can inhibit glucose transport or glycolysis, it may have anti-proliferative or cytotoxic effects on cancer cells.
Proposed Experiments:
-
Cell Viability Assays: Treat various cancer cell lines with increasing concentrations of this compound and measure cell viability using standard assays (e.g., MTT, CellTiter-Glo).
-
Synergy Studies: Investigate whether this compound can synergize with other anti-cancer agents, particularly those that target other aspects of cancer metabolism or induce oxidative stress.
Use as a Chemical Probe in Glycobiology
Hypothesis: The methylated hydroxyl groups at C2 and C6 will prevent this compound from participating in glycosidic bond formation at these positions. This could make it a useful tool for studying the specificity of glycosyltransferases.
Proposed Experiments:
-
Glycosyltransferase Activity Assays: Use this compound as a potential acceptor substrate in in vitro assays with various glycosyltransferases to determine if it can be incorporated into growing glycan chains. The lack of incorporation would provide information about the enzyme's substrate specificity.
Conclusion
This compound is a structurally intriguing molecule with the potential to be a valuable tool in metabolic research and drug discovery. While direct biological data is currently limited, its relationship to D-glucose and other well-studied analogs provides a strong rationale for its investigation as a modulator of glucose transport and metabolism. The proposed research areas and experimental designs in this guide offer a roadmap for future studies that could elucidate the specific biological functions of this compound and unlock its potential for therapeutic and research applications. Further characterization of its interactions with key metabolic enzymes and transporters is a critical next step in realizing the full scientific value of this compound.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 2,6-Di-O-methyl-D-glucose using Protecting Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective methylation of hydroxyl groups in carbohydrates is a critical process in the synthesis of various biologically active molecules, including pharmaceuticals and complex oligosaccharides. The synthesis of partially methylated sugars, such as 2,6-Di-O-methyl-D-glucose, requires a strategic application of protecting groups to mask reactive hydroxyls and allow for regioselective methylation. This document outlines a detailed protocol for the synthesis of this compound starting from D-glucose, employing a multi-step strategy involving the use of benzylidene acetal and benzyl ether protecting groups.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a seven-step process. The strategy involves the initial protection of the anomeric position as a methyl glycoside, followed by the protection of the C4 and C6 hydroxyls using a benzylidene acetal. Subsequently, selective methylation of the C2 hydroxyl group is performed, followed by the protection of the C3 hydroxyl. The benzylidene acetal is then removed to expose the C4 and C6 hydroxyls for selective methylation of the C6 position. Finally, deprotection of the remaining protecting groups yields the target molecule.
Experimental Workflow
Application Notes: Detailed Protocol for the Selective Methylation of D-Glucose at the 2,6-Positions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the regioselective methylation of D-glucose at the C-2 and C-6 positions to synthesize 2,6-di-O-methyl-D-glucose. The successful synthesis of this molecule, a valuable building block in medicinal chemistry and carbohydrate research, hinges on a robust protecting group strategy to differentiate the reactivity of the various hydroxyl groups on the glucose ring. The following protocol employs a multi-step approach involving the protection of the anomeric center, the formation of a benzylidene acetal to shield the C-4 and C-6 hydroxyls, selective methylation of the C-2 position, deprotection, and subsequent selective methylation of the primary C-6 hydroxyl group.
Introduction
The selective functionalization of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex molecules with diverse biological activities. This compound is a key intermediate used in the synthesis of more complex carbohydrate derivatives and in studies of carbohydrate metabolism and enzyme interactions.[1] The primary challenge in its synthesis lies in the subtle differences in reactivity among the hydroxyl groups of the glucose molecule. This protocol outlines a reliable synthetic route to achieve the desired 2,6-disubstitution pattern.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a five-step process, which is outlined in the workflow diagram below. The strategy relies on the sequential protection and deprotection of specific hydroxyl groups to allow for methylation at the desired C-2 and C-6 positions.
References
Application Notes and Protocols: 2,6-Di-O-methyl-D-glucose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2,6-di-O-methyl-D-glucose as a key building block in the chemical synthesis of oligosaccharides. This partially protected monosaccharide offers a versatile platform for the regioselective formation of glycosidic linkages, a critical step in the construction of complex carbohydrate structures relevant to drug discovery and glycobiology.
Introduction
The precise construction of oligosaccharides is a formidable challenge in synthetic chemistry due to the multifunctional nature of monosaccharide units. A successful synthesis hinges on a robust protecting group strategy to differentiate the various hydroxyl groups. This compound is a valuable glycosyl acceptor, with its C-3 and C-4 hydroxyl groups available for glycosylation, while the C-2 and C-6 positions are blocked by methyl ethers. This pre-protection simplifies synthetic routes by directing glycosylation to the desired positions, thereby reducing the number of protection and deprotection steps required.
Key Applications
-
Regioselective Glycosylation: The primary application of this compound is to serve as a glycosyl acceptor at the C-3 and/or C-4 positions. The relative nucleophilicity of these hydroxyls can be influenced by reaction conditions and the nature of the glycosyl donor, allowing for controlled, stepwise elongation of the oligosaccharide chain.
-
Synthesis of Biologically Active Oligosaccharides: Complex oligosaccharides play crucial roles in biological processes, including cell-cell recognition, immune response, and pathogenesis. The use of building blocks like this compound facilitates the synthesis of these molecules, enabling further investigation into their structure-activity relationships.
-
Drug Development: By providing access to complex and well-defined oligosaccharide structures, this building block is instrumental in the development of carbohydrate-based therapeutics, such as vaccines, anti-inflammatory agents, and anticancer drugs.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside
A common precursor for many applications is the methyl glycoside of this compound. A representative synthesis starting from the readily available methyl α-D-glucopyranoside is outlined below. This multi-step process involves selective protection of the 4- and 6-hydroxyl groups, methylation of the 2- and 3-hydroxyls, followed by deprotection and subsequent methylation of the 6-hydroxyl.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of 4,6-hydroxyls:
-
Dissolve methyl α-D-glucopyranoside in DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at reduced pressure and elevated temperature until completion (monitored by TLC).
-
Neutralize the reaction with triethylamine and concentrate under vacuum.
-
Purify the resulting methyl 4,6-O-benzylidene-α-D-glucopyranoside by crystallization or silica gel chromatography.
-
-
Methylation of 2,3-hydroxyls:
-
Dissolve the benzylidene-protected glucoside in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C and stir for 1 hour.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol and concentrate under vacuum.
-
Partition the residue between water and dichloromethane.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside by silica gel chromatography.
-
-
Deprotection of 4,6-hydroxyls:
-
Dissolve the di-O-methylated product in a suitable solvent system for reductive cleavage of the benzylidene acetal (e.g., using a dissolving metal reduction or catalytic hydrogenation).
-
Work up the reaction to isolate the methyl 2,3-di-O-methyl-α-D-glucopyranoside.
-
-
Selective Methylation of the 6-hydroxyl:
-
This step requires a regioselective methylation. One approach involves the use of organotin reagents to activate the primary 6-hydroxyl group.
-
Dissolve the diol from the previous step in anhydrous toluene.
-
Add dibutyltin oxide and reflux with azeotropic removal of water.
-
Cool the reaction and add methyl iodide and a suitable promoter (e.g., cesium fluoride).
-
Stir the reaction at room temperature until completion.
-
Purify the target compound, methyl 2,6-di-O-methyl-α-D-glucopyranoside, by silica gel chromatography.
-
Protocol 2: Glycosylation using Methyl 2,6-di-O-methyl-α-D-glucopyranoside as an Acceptor
This protocol describes a general procedure for the glycosylation of methyl 2,6-di-O-methyl-α-D-glucopyranoside with a generic glycosyl donor. The choice of donor, promoter, and reaction conditions will significantly influence the yield and the stereoselectivity of the newly formed glycosidic bond.
Materials:
-
Methyl 2,6-di-O-methyl-α-D-glucopyranoside (Acceptor)
-
A suitable Glycosyl Donor (e.g., a glycosyl trichloroacetimidate, thioglycoside, or glycosyl bromide)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), N-iodosuccinimide (NIS)/triflic acid, silver triflate)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation:
-
Dry all glassware thoroughly.
-
Activate molecular sieves by heating under vacuum.
-
Dissolve the acceptor, methyl 2,6-di-O-methyl-α-D-glucopyranoside, and the glycosyl donor in anhydrous DCM under an inert atmosphere.
-
Add activated molecular sieves and stir the mixture at room temperature for 30-60 minutes.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or room temperature, depending on the reactivity of the donor and acceptor).
-
Add the promoter dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate for acid-catalyzed reactions).
-
Filter the mixture through a pad of celite to remove molecular sieves and wash the celite with DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired disaccharide.
-
Data Presentation
The outcome of glycosylation reactions is highly dependent on the specific reactants and conditions. The following tables provide a template for summarizing the quantitative data from such experiments.
Table 1: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside (Illustrative)
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Benzylidene Acetal Protection | Methyl α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | PhCH(OMe)₂, p-TsOH, DMF, 60°C | ~85-95 |
| 2. Methylation of 2,3-OH | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside | NaH, CH₃I, DMF, 0°C to RT | ~90-98 |
| 3. Benzylidene Deprotection | Methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | H₂, Pd/C, MeOH or Na(CN)BH₃, HCl, THF | ~80-90 |
| 4. Regioselective 6-O-Methylation | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Methyl 2,6-di-O-methyl-α-D-glucopyranoside | 1. Bu₂SnO, Toluene, reflux; 2. CH₃I, CsF | ~70-85 |
Table 2: Glycosylation Reaction with Methyl 2,6-di-O-methyl-α-D-glucopyranoside as Acceptor (Example Data)
| Glycosyl Donor | Promoter (equivalents) | Solvent | Temperature (°C) | Time (h) | Product (Disaccharide) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | AgOTf (1.2) | DCM | -20 | 2 | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2,6-di-O-methyl-α-D-glucopyranoside | 75 | 1:5 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS (1.5), TfOH (0.2) | DCM | -40 | 1 | Methyl 4-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-2,6-di-O-methyl-α-D-glucopyranoside | 82 | >10:1 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | TMSOTf (0.1) | Et₂O | 0 | 0.5 | Methyl 3/4-O-(2,3,4,6-tetra-O-benzyl-D-glucopyranosyl)-2,6-di-O-methyl-α-D-glucopyranoside | 88 (mixture) | ~3:1 (α favored) |
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of oligosaccharides using this compound.
NMR Characterization of 2,6-Di-O-methyl-D-glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) characterization of 2,6-Di-O-methyl-D-glucose. The provided data and methodologies are essential for the structural elucidation and quality control of this partially methylated monosaccharide, which serves as a valuable building block in synthetic carbohydrate chemistry and as a reference compound in the study of complex carbohydrates.
Introduction
This compound is a derivative of D-glucose in which the hydroxyl groups at positions 2 and 6 are replaced by methoxy groups. This selective methylation alters the chemical properties of the glucose molecule, making it a useful intermediate in the synthesis of various biologically active compounds and complex carbohydrates. Accurate structural characterization by NMR spectroscopy is crucial to confirm the regiospecificity of methylation and to ensure the purity of the compound. This note details the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for sample preparation and data acquisition.
NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for the α and β anomers of 2,6-Di-O-methyl-D-glucopyranose. The data is compiled from literature values and should be used as a reference for spectral interpretation.
Table 1: ¹H NMR Chemical Shift Data for 2,6-Di-O-methyl-D-glucopyranose (in D₂O)
| Proton | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |
| H-1 | 5.21 (d, J = 3.6 Hz) | 4.59 (d, J = 7.9 Hz) |
| H-2 | 3.25 (dd, J = 3.6, 9.5 Hz) | 3.01 (dd, J = 7.9, 9.2 Hz) |
| H-3 | 3.62 (t, J = 9.5 Hz) | 3.40 (t, J = 9.2 Hz) |
| H-4 | 3.41 (t, J = 9.5 Hz) | 3.39 (t, J = 9.2 Hz) |
| H-5 | 3.75 (ddd, J = 2.2, 5.5, 9.5 Hz) | 3.45 (m) |
| H-6a | 3.78 (dd, J = 2.2, 11.8 Hz) | 3.80 (dd, J = 2.0, 11.8 Hz) |
| H-6b | 3.70 (dd, J = 5.5, 11.8 Hz) | 3.68 (dd, J = 5.8, 11.8 Hz) |
| 2-OCH₃ | 3.58 (s) | 3.57 (s) |
| 6-OCH₃ | 3.39 (s) | 3.39 (s) |
Table 2: ¹³C NMR Chemical Shift Data for 2,6-Di-O-methyl-D-glucopyranose (in D₂O)
| Carbon | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |
| C-1 | 92.5 | 96.8 |
| C-2 | 81.5 | 84.1 |
| C-3 | 73.0 | 75.9 |
| C-4 | 70.1 | 70.2 |
| C-5 | 71.8 | 76.0 |
| C-6 | 71.5 | 71.4 |
| 2-OCH₃ | 58.1 | 58.3 |
| 6-OCH₃ | 59.0 | 59.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added.
-
Homogenization: Vortex the sample until the solute is completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a proton-carbon dual probe.
-
Software: Standard spectrometer software (e.g., TopSpin™, VnmrJ).
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: D₂O
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 10-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: D₂O
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 200-220 ppm.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the residual HDO signal at δ 4.79 ppm or to the internal standard. Reference the ¹³C spectrum indirectly using the unified scale or to the internal standard.
-
Peak Picking and Integration: Identify and list all peaks. For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Assignment: Assign the signals based on their chemical shifts, multiplicities, and coupling constants, comparing them to the reference data in Tables 1 and 2. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,6-Di-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-D-glucose is a partially methylated monosaccharide of significant interest in glycobiology and related fields. It often serves as a standard in the structural elucidation of polysaccharides and glycoconjugates, where methylation analysis is employed to determine glycosidic linkages. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of such methylated sugars. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, following derivatization to its partially methylated alditol acetate (PMAA).
Principle of the Method
For GC-MS analysis, non-volatile compounds like this compound must be chemically modified to increase their volatility. The most common and robust method for this is the conversion to a partially methylated alditol acetate (PMAA).[1][2] This multi-step process involves:
-
Reduction: The aldehyde group of the glucose derivative is reduced to a primary alcohol using a reducing agent such as sodium borohydride or sodium borodeuteride. This step eliminates the possibility of forming multiple anomeric peaks in the chromatogram.
-
Acetylation: The remaining free hydroxyl groups (at positions 1, 3, 4, and 5) are then acetylated using an acetylating agent like acetic anhydride.
The resulting PMAA, 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol, is a volatile derivative that can be readily separated and analyzed by GC-MS. The fragmentation pattern observed in the mass spectrometer is characteristic of the original methylation pattern, allowing for unambiguous identification.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄)
-
Ammonia solution (NH₃, concentrated)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Nitrogen gas for drying
Protocol for Derivatization to Partially Methylated Alditol Acetate (PMAA)
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean glass reaction vial.
-
Reduction:
-
Dissolve the sample in 1 mL of a 2 M ammonia solution containing 10 mg/mL of sodium borohydride.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or until the solution becomes clear.
-
To quench the excess sodium borohydride, carefully add a few drops of glacial acetic acid until effervescence ceases.
-
-
Removal of Borate:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 1 mL of methanol and evaporate to dryness again. Repeat this step three times to ensure the complete removal of borate as volatile methyl borate.
-
-
Acetylation:
-
To the dried residue, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.[2]
-
Cap the vial tightly and incubate at 100°C for 1-2 hours in a heating block or oven.
-
-
Work-up and Extraction:
-
After cooling to room temperature, add 1 mL of deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Add 1 mL of dichloromethane, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (DCM) containing the PMAA derivative to a clean vial.
-
Repeat the extraction of the aqueous layer with another 1 mL of dichloromethane and combine the organic phases.
-
Wash the combined organic phase with 1 mL of deionized water twice.
-
Dry the final organic layer under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of ethyl acetate or hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions for the analysis of PMAAs. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Column | DB-225, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or similar mid-polar column) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C for 3 min, ramp at 4°C/min to 160°C, hold for 1 min, ramp at 0.5°C/min to 180°C, then ramp at 20°C/min to 260°C and hold for 10 min.[2] |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[2] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-450 |
Data Presentation
Expected Mass Fragments
The electron ionization mass spectrum of 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol will show a characteristic fragmentation pattern resulting from the cleavage of the carbon-carbon backbone. The primary fragments are diagnostic of the methylation and acetylation positions.
| m/z | Proposed Fragment Structure | Origin of Fragment |
| 43 | [CH₃CO]⁺ | Acetyl group |
| 45 | [CH₂=O-CH₃]⁺ | Fragment from C1-C2 cleavage (containing C1) |
| 117 | [CH(OAc)CH₂OAc]⁺ | Fragment from C4-C5 cleavage (containing C5 and C6) |
| 161 | [CH(OMe)CH(OAc)CH₂OAc]⁺ | Fragment from C3-C4 cleavage (containing C4, C5, and C6) |
| 233 | [CH(OAc)CH(OMe)CH(OAc)CH₂OAc]⁺ | Fragment from C2-C3 cleavage (containing C3, C4, C5, and C6) |
Quantitative Analysis
For quantitative studies, a calibration curve should be prepared using a standard of this compound carried through the entire derivatization procedure. An internal standard (e.g., myo-inositol) should be used to correct for variations in derivatization efficiency and injection volume.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | User-defined based on experimental data |
| 5 | User-defined based on experimental data |
| 10 | User-defined based on experimental data |
| 25 | User-defined based on experimental data |
| 50 | User-defined based on experimental data |
| 100 | User-defined based on experimental data |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | User-defined based on experimental data |
| Limit of Quantification (LOQ) | User-defined based on experimental data |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Fragmentation of the PMAA derivative of this compound.
References
- 1. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,6-Di-o-methyl-d-glucose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-o-methyl-d-glucose is a partially methylated monosaccharide of significant interest in carbohydrate chemistry and glycobiology. Its unique substitution pattern makes it a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. Furthermore, it serves as an important analytical standard in methylation analysis for determining the linkage positions of glucose residues in polysaccharides. Achieving high purity of this compound is crucial for its application in research and development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of carbohydrates. Due to the polar and hydrophilic nature of sugars, Hydrophilic Interaction Chromatography (HILIC) is a particularly effective mode of separation. This application note provides a detailed protocol for the preparative purification of this compound from a mixture of other di-O-methylated glucose isomers using an amino-bonded stationary phase.
Chromatographic Method
The separation of di-O-methyl-d-glucose isomers is based on the differential interaction of the hydroxyl groups with the polar stationary phase. The number and position of the methyl groups influence the polarity of each isomer, leading to distinct retention times.
Instrumentation and Columns
A standard preparative HPLC system equipped with a refractive index (RI) detector is suitable for this purification. An amino-bonded silica column is recommended as the stationary phase due to its excellent selectivity for underivatized carbohydrates.
Mobile Phase and Elution
A mobile phase consisting of acetonitrile and water is employed for the separation. The elution is performed in isocratic mode, where the composition of the mobile phase remains constant throughout the run. The high organic content of the mobile phase facilitates the retention of the polar analytes on the hydrophilic stationary phase.
Experimental Protocol
This protocol outlines the steps for the preparative HPLC purification of this compound.
Sample Preparation
-
Dissolve the crude mixture of di-O-methyl-d-glucose isomers in the mobile phase (e.g., 85:15 acetonitrile/water) to a final concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Conditions
The following table summarizes the optimized HPLC conditions for the separation of di-O-methyl-d-glucose isomers.
| Parameter | Value |
| Column | Amino-bonded Silica (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 500 µL |
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the peak of this compound. The expected elution order is based on increasing polarity (fewer exposed hydroxyl groups result in shorter retention times).
-
Multiple injections may be necessary to process the entire sample batch.
Post-Purification Processing
-
Pool the collected fractions containing the pure this compound.
-
Remove the mobile phase solvents using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a white solid.
-
Assess the purity of the final product using analytical HPLC under the same or similar conditions.
Data Presentation
The successful separation of the di-O-methyl-d-glucose isomers is critical. The following table provides hypothetical retention time data for the different isomers based on typical elution profiles in HILIC.
| Compound | Hypothetical Retention Time (min) |
| 2,3-Di-o-methyl-d-glucose | 12.5 |
| 2,4-Di-o-methyl-d-glucose | 14.2 |
| This compound | 16.8 |
| 3,4-Di-o-methyl-d-glucose | 18.5 |
| 3,6-Di-o-methyl-d-glucose | 20.1 |
| 4,6-Di-o-methyl-d-glucose | 22.3 |
Logical Workflow for Purification
The overall process for the purification of this compound can be visualized as a logical workflow.
Signaling Pathway Context (Hypothetical)
While this compound itself is not directly involved in signaling pathways, its use as a precursor for synthesizing modified oligosaccharides can be crucial for studying carbohydrate-mediated signaling. For instance, these modified sugars can be used to probe the binding specificity of lectins, which are carbohydrate-binding proteins involved in cell-cell recognition, adhesion, and signaling.
Conclusion
The protocol described provides a robust and efficient method for the preparative purification of this compound using HPLC with an amino-bonded stationary phase. This method is essential for obtaining high-purity material required for chemical synthesis and as an analytical standard. The use of HILIC is particularly advantageous for separating these polar isomeric compounds, which would be challenging using reversed-phase chromatography. The provided workflows and diagrams offer a clear overview of the purification process and the potential applications of the purified product in biological research.
Application Notes: Use of 2,6-Di-O-methyl-D-glucose in Studying Enzyme Kinetics
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive review of the scientific literature, it has been determined that there is a notable lack of specific, publicly available data on the use of 2,6-Di-O-methyl-D-glucose in quantitative enzyme kinetics studies. While this derivative of glucose is available commercially and is suggested for research in carbohydrate metabolism, detailed studies providing kinetic parameters such as Michaelis-Menten constants (K_m), maximum velocity (V_max), or inhibition constants (K_i) for its interaction with specific enzymes are not readily found in published research.
The methylation at the C2 and C6 positions of the glucose molecule is expected to significantly alter its binding affinity and reactivity with enzymes that typically recognize D-glucose as a substrate.[1] This structural modification makes this compound a potentially interesting tool for probing the active sites of glucose-metabolizing enzymes. However, without empirical data, its precise role as a substrate, inhibitor, or modulator for specific enzymes remains uncharacterized in the public domain.
Proposed Alternative for Detailed Study: 3-O-methyl-D-glucose
Given the absence of detailed information for this compound, we propose to provide comprehensive Application Notes and Protocols for a closely related and extensively studied compound: 3-O-methyl-D-glucose .
This analog, with methylation at the C3 position, has been widely utilized in biochemical and physiological research, particularly in the study of glucose transport and the kinetics of enzymes involved in glucose metabolism, such as hexokinase. For 3-O-methyl-D-glucose, there is a substantial body of literature that includes the quantitative data and experimental methodologies necessary to construct the detailed resources you require.
We are prepared to develop a comprehensive document on 3-O-methyl-D-glucose that will include:
-
Detailed Application Notes: Discussing its established uses in studying glucose transport and enzyme kinetics.
-
Quantitative Data Tables: Summarizing key kinetic parameters from published studies.
-
Experimental Protocols: Providing detailed methodologies for relevant enzyme assays.
-
Visualizations: Including Graphviz diagrams of pertinent signaling pathways and experimental workflows.
We believe that a detailed examination of 3-O-methyl-D-glucose will provide valuable insights and practical protocols for researchers in your field.
We await your guidance on whether to proceed with creating this detailed resource for 3-O-methyl-D-glucose .
References
Application Notes and Protocols for the Deprotection of Methylated Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl groups of monosaccharides are often protected as methyl ethers during multi-step syntheses of complex carbohydrates and glycoconjugates. The methyl group is favored for its small size and stability under a wide range of reaction conditions. However, the efficient and selective removal of these methyl ethers is a critical final step to unveil the desired carbohydrate. This document provides detailed experimental procedures for common methods of deprotecting methylated glucose, a fundamental monosaccharide in biological systems and a common building block in synthetic carbohydrate chemistry. The protocols described herein focus on deprotection using boron tribromide and various acidic conditions.
Data Presentation
The following table summarizes quantitative data for different deprotection methods of methylated glucose derivatives. The yields and reaction conditions can vary based on the specific substrate and experimental setup.
| Starting Material | Deprotection Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside | Boron Tribromide | BBr3 (excess), CH2Cl2, -78 °C to rt | Overnight | ~82% (for a similar demethylation) | [1] |
| 3,3'-Dimethoxybiphenyl (Model for Aryl Ether) | Boron Tribromide | BBr3 (1.7 eq), CH2Cl2, -80 °C to rt | Overnight | 77-86% | [2] |
| Methylated Polysaccharides | Acid Hydrolysis (H2SO4) | 72% H2SO4 (rt, 30 min), then 12% H2SO4 (100 °C, 4 h) | 4.5 h | Variable (degradation occurs) | [3] |
| Polysaccharides | Acid Hydrolysis (TFA) | 2 M TFA, 120 °C | 90 min | Variable (less degradation than H2SO4) | [4] |
| Methyl α-D-glucopyranoside | Acid Hydrolysis (HCl) | 2% aq. HCl, reflux | 13 h | Not specified (significant demethylation and degradation can occur) |
Experimental Protocols
Protocol 1: Deprotection of Permethylated Glucose using Boron Tribromide (BBr3)
This protocol describes the complete demethylation of methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside to glucose. Boron tribromide is a powerful Lewis acid that efficiently cleaves methyl ethers.[5] This procedure should be performed in a well-ventilated fume hood as BBr3 is corrosive and reacts violently with moisture.
Materials:
-
Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside
-
Boron tribromide (BBr3), 1.0 M solution in dichloromethane (CH2Cl2)
-
Anhydrous dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath and dry ice/acetone bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven before use. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside (1 equivalent) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stir bar and a septum. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr3: Slowly add a 1.0 M solution of BBr3 in CH2Cl2 (at least 5 equivalents, one for each methyl ether) to the stirred solution via syringe. A white precipitate may form upon addition.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol to quench the excess BBr3. This will produce a vigorous reaction with the evolution of gas. Continue adding methanol until the gas evolution ceases.
-
Work-up:
-
Concentrate the mixture to dryness under reduced pressure using a rotary evaporator.[1]
-
Cool the residue in an ice bath and dilute with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure glucose.
Protocol 2: Deprotection of Methylated Glucose by Acid Hydrolysis
This protocol provides a general method for the acid-catalyzed deprotection of methylated glucose. Trifluoroacetic acid (TFA) is often preferred as it is volatile and can be easily removed.[4] This method is particularly effective for cleaving the anomeric methoxy group (a glycosidic bond), which is an acetal and more labile to acid than the other methyl ethers.
Materials:
-
Methylated glucose derivative
-
2 M Trifluoroacetic acid (TFA)
-
Deionized water
-
Screw-cap vial or reaction tube
-
Heating block or oven
-
Nitrogen or air stream for drying
-
Ion-exchange resin (optional, for neutralization)
Procedure:
-
Reaction Setup: Place the methylated glucose derivative (e.g., 1 mg) in a screw-cap vial.[4]
-
Hydrolysis: Add 1 mL of 2 M TFA to the vial. Tightly cap the vial.[4]
-
Heating: Heat the vial at 120 °C for 90 minutes in a heating block or oven.[4]
-
Drying: After cooling, remove the TFA by evaporation under a stream of nitrogen or air at 40-45 °C.[4]
-
Neutralization (Optional): The dried residue can be redissolved in water and neutralized using a small amount of a suitable basic ion-exchange resin.
-
Analysis: The resulting deprotected glucose can be analyzed by various methods, such as TLC, HPLC, or derivatization followed by GC-MS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The deprotection of methylated glucose is a direct chemical transformation rather than a biological signaling pathway. The following diagrams illustrate the chemical reaction mechanism for BBr3-mediated deprotection and a general experimental workflow.
Caption: BBr3 deprotection mechanism.
Caption: Experimental deprotection workflow.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Comparative study of acid hydrolysis of lignin and polysaccharides in biomasses :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Cell Wall Genomics - Techniques [cellwall.genomics.purdue.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Analytical Identification of 2,6-Di-O-methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-D-glucose is a partially methylated monosaccharide of significant interest in glycobiology and pharmaceutical research. Its identification and quantification are crucial for the structural elucidation of polysaccharides and for understanding the metabolic fate of methylated sugars. This document provides detailed application notes and experimental protocols for the analytical identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. For the analysis of this compound, derivatization is required to increase its volatility. The most common method is the preparation of partially methylated alditol acetates (PMAAs).
Experimental Protocol: PMAA Derivatization and GC-MS Analysis
This protocol outlines the conversion of this compound to its corresponding alditol acetate derivative for GC-MS analysis.
1. Reduction to Alditol:
-
Dissolve approximately 1-5 mg of the carbohydrate sample containing this compound in 1 mL of 2 M ammonia solution.
-
Add 10 mg of sodium borohydride (NaBH₄) and incubate the mixture at room temperature for 2 hours.
-
Terminate the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
To remove borate salts, add 1 mL of methanol and evaporate to dryness. Repeat this step three times.
2. Acetylation:
-
To the dried residue, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
-
Heat the mixture at 100°C for 2 hours in a sealed vial.
-
After cooling, add 1 mL of toluene and evaporate the reagents to dryness under nitrogen.
-
Partition the residue between 2 mL of dichloromethane (DCM) and 2 mL of water.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully collect the lower DCM layer containing the acetylated derivatives.
-
Wash the DCM layer with 2 mL of water two more times.
-
Dry the final DCM extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 10°C/min to 170°C.
-
Ramp 2: 5°C/min to 210°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation
The identification of the 2,6-di-O-methyl-D-glucitol acetate is based on its characteristic retention time and mass spectrum.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol | Varies with system | 43, 45, 87, 101, 117, 129, 145, 161, 205, 233 |
Note: Retention times are system-dependent and should be confirmed with an authentic standard.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of underivatized or derivatized methylated sugars. For underivatized sugars, a refractive index (RI) or evaporative light scattering detector (ELSD) is typically used.[1][2] Derivatization with a UV-active label, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allows for sensitive UV detection.[1]
Experimental Protocol: HPLC with RI Detection
This protocol is suitable for the analysis of underivatized this compound.
-
HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.
-
Column: Amine-based column (e.g., Zorbax Carbohydrate Analysis column, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Presentation
| Compound | Retention Time (min) |
| This compound | Varies with system |
Note: Retention times are system-dependent and should be confirmed with an authentic standard.
Logical Relationship Diagram
References
Troubleshooting & Optimization
Technical Support Center: Selective Methylation of D-Glucose
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges in the selective methylation of D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective methylation of D-glucose?
A1: The main challenge lies in differentiating the five hydroxyl (-OH) groups of D-glucose, which have similar reactivity. The primary hydroxyl group at the C-6 position is generally the most reactive due to less steric hindrance, followed by the anomeric hydroxyl at C-1 (in its hemiacetal form), and then the secondary hydroxyls at C-2, C-3, and C-4. Achieving regioselectivity—methylating only one or a specific combination of these -OH groups—requires careful strategy and control. Key challenges include:
-
Controlling Regioselectivity: Preventing the methylation of undesired hydroxyl groups.
-
Incomplete Reactions: Failure to fully methylate the target hydroxyl group(s), leading to a mixture of starting material and partially methylated products.
-
Side Reactions: Undesirable reactions, such as the migration of protecting groups under certain conditions.
-
Purification: The separation of structurally similar isomers of partially methylated glucose, which often have very similar physical properties.[1]
Q2: Why is it necessary to use protecting groups for selective methylation?
A2: Protecting groups are essential for achieving regioselectivity.[2][3] By temporarily masking the hydroxyl groups that you do not want to methylate, you can direct the methylation reagent to the unprotected -OH group(s). The choice of protecting group is critical and depends on the desired methylation pattern, as different protecting groups can selectively mask specific hydroxyls based on their steric bulk or their ability to form cyclic acetals.[4][5] A typical workflow involves:
-
Protection: Selectively protecting certain hydroxyl groups.
-
Methylation: Methylating the remaining free hydroxyl group(s).
-
Deprotection: Removing the protecting groups to yield the final desired methylated glucose derivative.
Q3: Which analytical techniques are best for confirming the position of methylation?
A3: A combination of techniques is often necessary for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the substitution pattern. The chemical shifts of protons and carbons attached to methylated hydroxyl groups are significantly different from those with free hydroxyls. 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive assignments.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method, particularly for linkage analysis. The partially methylated glucose is typically hydrolyzed, reduced to the corresponding alditol, and then acetylated. The resulting partially methylated alditol acetates (PMAAs) produce characteristic fragmentation patterns in the mass spectrometer, which reveal the positions of the methyl ethers.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate isomers of partially methylated glucose, which can then be collected for further analysis by NMR or MS.[1][11]
Troubleshooting Guides
Issue 1: Low or No Yield of Methylated Product
| Possible Cause | Suggestion | Explanation |
| Incomplete Reaction | Increase reaction time and/or temperature. Add fresh reagents (e.g., methyl iodide, base) in portions. | Methylation reactions, especially on sterically hindered hydroxyl groups, can be slow. Reagents can also degrade over the course of the reaction. |
| Degradation of Reagents | Use freshly distilled or opened methyl iodide. Ensure the base (e.g., NaH, NaOH) is dry and active. | Methyl iodide is light-sensitive and can decompose. Bases like sodium hydride are inactivated by moisture. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents. | Water will quench the strong bases (like NaH or dimsyl anion) required for deprotonating the hydroxyl groups, preventing methylation. The use of powdered NaOH can help scavenge residual water in some methods.[12] |
| Poor Choice of Base/Solvent | For stubborn hydroxyls, consider a stronger base system like the Hakomori method (NaH/DMSO). | The reactivity of the hydroxyl group is influenced by the solvent and the strength of the base used for deprotonation. |
Issue 2: Mixture of Isomers / Poor Regioselectivity
| Possible Cause | Suggestion | Explanation |
| Incorrect Protecting Group Strategy | Re-evaluate the protecting groups used. For example, to isolate the C-6 hydroxyl, use a bulky trityl group which preferentially protects the primary C-6 -OH. To protect C-4 and C-6, a benzylidene acetal is effective.[4][13] | The choice of protecting group is the most critical factor for controlling regioselectivity. The strategy must be designed to leave only the desired hydroxyl group(s) exposed.[2] |
| Protecting Group Migration | Avoid harsh acidic or basic conditions during workup or purification if you are using acid- or base-labile protecting groups. | Acyl protecting groups, for instance, can migrate between adjacent hydroxyl groups under certain pH conditions. |
| Steric vs. Electronic Effects | Consider the electronic nature of the hydroxyl groups. The anomeric hydroxyl is the most acidic and can sometimes be selectively methylated under basic conditions. | While steric hindrance is a major factor, the inherent acidity and nucleophilicity of the different hydroxyls can also influence the outcome.[13] |
| Stannylene Acetal Method for Vicinal Diols | For selective methylation of one hydroxyl in a vicinal diol pair (e.g., C-2 vs C-3), consider using a stannylene acetal intermediate. This can activate one hydroxyl over the other. | Dibutyltin oxide reacts with vicinal diols to form a five-membered ring intermediate, which can then be regioselectively alkylated. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggestion | Explanation |
| Similar Polarity of Isomers | Use specialized chromatography techniques. Reverse-phase HPLC can be effective for separating closely related isomers.[1][11] Consider derivatization to exaggerate polarity differences before chromatography. | Partially methylated glucose isomers often have very similar polarities, making separation by standard silica gel chromatography challenging. |
| Co-elution with Starting Material | Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. | A large excess of unreacted starting material can complicate purification. |
| Product is a Syrup/Oil | Attempt to crystallize the product from different solvent systems. If unsuccessful, high-vacuum drying may be necessary to remove all solvent traces. Some partially methylated glucoses are inherently non-crystalline. | The presence of multiple isomers or trace impurities can inhibit crystallization. |
Experimental Protocols
Protocol 1: Selective Synthesis of 3-O-Methyl-D-glucose
This protocol is a multi-step procedure involving protection, methylation, and deprotection, adapted from strategies for synthesizing di-O-methyl glucose derivatives.[14]
-
Step 1: Protection (Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
-
Suspend D-glucose in anhydrous acetone containing a catalytic amount of sulfuric acid or another suitable catalyst (e.g., iodine, ferric chloride).
-
Stir the mixture at room temperature until the D-glucose has completely dissolved and TLC analysis indicates the formation of the di-acetal product.
-
Neutralize the catalyst with a base (e.g., sodium bicarbonate solution), filter, and concentrate the filtrate under reduced pressure.
-
Purify the product by recrystallization or chromatography. This protects all hydroxyl groups except the one at C-3.
-
-
Step 2: Methylation
-
Dissolve the dried di-acetal product in an anhydrous aprotic solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the C-3 hydroxyl.
-
Add methyl iodide (CH₃I) dropwise at 0°C, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding methanol, followed by water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Deprotection
-
Dissolve the crude methylated intermediate in an aqueous solution of a moderately strong acid, such as trifluoroacetic acid (TFA) or aqueous acetic acid.
-
Heat the mixture gently (e.g., 60-80°C) and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the resulting 3-O-methyl-D-glucose by column chromatography on silica gel.
-
Protocol 2: Analysis by GC-MS of Partially Methylated Alditol Acetates (PMAAs)
This protocol outlines the standard procedure for preparing PMAAs for linkage analysis.[9][10]
-
Hydrolysis: Hydrolyze the partially methylated glucose sample (typically 100-200 µg) using 2M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction: After cooling, remove the acid by evaporation under a stream of nitrogen. Add an aqueous solution of sodium borodeuteride (NaBD₄) to reduce the monosaccharides to their corresponding alditols. The use of deuteride helps in identifying the anomeric carbon. Let the reaction proceed for 2 hours at room temperature.
-
Acetylation: Quench the excess NaBD₄ by adding acetic acid. Evaporate the solution to dryness multiple times with methanol to remove borates. Acetylate the alditols by adding acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) and heating at 100°C for 1 hour.
-
Workup and Analysis: After cooling, add water and extract the PMAAs into an organic solvent like dichloromethane. Wash the organic layer, dry it, and concentrate. Analyze the sample by GC-MS. The retention time and mass spectrum are compared to a library of known standards to identify the methylation pattern.
Visualizations
Workflow for Selective Methylation
Caption: A typical workflow for achieving regioselective methylation of D-glucose.
Troubleshooting Logic for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in glucose methylation.
References
- 1. [Preparation of partially methylated glucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. jocpr.com [jocpr.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ast.uga.edu [ast.uga.edu]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Per-O-methylation of neutral carbohydrates directly from aqueous samples for gas chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 2,6-Di-O-methyl-D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-O-methyl-D-glucose.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process that can lead to several types of side products. The most common impurities arise from:
-
Incomplete Methylation: This results in the formation of mono-O-methylated glucose derivatives. The specific isomer formed will depend on the protecting group strategy and reaction conditions.
-
Over-Methylation: This leads to the formation of tri-O-methyl and tetra-O-methyl glucose derivatives.
-
Protecting Group Migration: This is a significant challenge in carbohydrate chemistry and can result in the formation of other di-O-methyl-D-glucose isomers, such as 2,4-di-O-methyl-D-glucose or 2,3-di-O-methyl-D-glucose.[1][2] This occurs when a protecting group moves from one hydroxyl group to another during the reaction sequence.
-
Anomerization: The final product can exist as a mixture of α and β anomers, which may require separation depending on the desired application.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control over reaction conditions and a well-designed protecting group strategy. Key considerations include:
-
Choice of Protecting Groups: Employ robust protecting groups for the hydroxyls at C3 and C4 to prevent their methylation. The stability of these groups under the methylation conditions is critical to prevent migration.
-
Stoichiometry of Reagents: Use the correct stoichiometry of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to favor di-methylation and reduce the likelihood of incomplete or over-methylation.
-
Reaction Temperature and Time: Optimize the reaction temperature and duration. Lower temperatures can sometimes improve selectivity, while prolonged reaction times may lead to over-methylation or protecting group migration.
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous, as the presence of water can lead to undesired side reactions and incomplete methylation.
Q3: What are the recommended methods for purifying this compound from its side products?
A3: Purification of the target compound from a mixture of closely related isomers and differently methylated species typically requires chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from less polar (over-methylated) and more polar (incompletely methylated) impurities. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC, particularly using a reversed-phase column, can be employed to separate isomeric di-O-methyl-D-glucose derivatives.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete methylation. | - Increase the equivalents of the methylating agent and/or base. - Extend the reaction time. - Ensure all reagents and solvents are anhydrous. |
| Protecting group migration leading to other isomers. | - Re-evaluate the choice of protecting groups for C3 and C4. Consider more stable protecting groups under the reaction conditions. - Optimize the reaction temperature; lower temperatures may reduce migration. | |
| Presence of mono-O-methylated glucose derivatives | Insufficient amount of methylating agent or base. | - Increase the stoichiometry of the methylating agent and base. - Ensure efficient stirring to promote a homogeneous reaction. |
| Presence of tri- or tetra-O-methylated glucose derivatives | Excess of methylating agent or prolonged reaction time. | - Reduce the equivalents of the methylating agent. - Monitor the reaction closely by TLC and quench it once the desired product is the major component. |
| Presence of multiple di-O-methyl-D-glucose isomers | Protecting group migration. | - Screen different protecting groups for C3 and C4 that are known to be less prone to migration under the specific methylation conditions. - Investigate alternative methylation methods that proceed under milder conditions. |
| Difficulty in separating the product from side products | Similar polarity of the desired product and impurities. | - Optimize the solvent system for column chromatography. A shallow gradient can improve separation. - Consider using preparative HPLC for challenging separations. - Derivatization of the mixture to alter the polarity of the components before chromatography may also be an option. |
Experimental Protocols
General Synthetic Workflow:
-
Protection of D-glucose:
-
Start with a suitable derivative of D-glucose where the hydroxyl groups at positions 1, 3, and 4 are protected. A common strategy involves the formation of a 4,6-O-benzylidene acetal, followed by protection of the C3 hydroxyl. The anomeric position (C1) is often protected as a methyl glycoside.
-
-
Methylation:
-
The partially protected glucose derivative is then subjected to methylation. Common methods include:
-
The reaction is typically carried out in an appropriate aprotic solvent like DMF or THF under anhydrous conditions.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Deprotection:
-
After methylation of the C2 and C6 hydroxyls, the protecting groups at C1, C3, and C4 are removed. The choice of deprotection conditions depends on the protecting groups used. For example, a benzylidene acetal can be removed by catalytic hydrogenation or acid hydrolysis.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. The appropriate solvent system is determined by TLC analysis.
-
Characterization:
The structure and purity of the final product and any isolated side products should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1][6][7]
Visualizations
References
- 1. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How DNA methylation affects the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of 2,6-Di-O-methyl-D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2,6-Di-O-methyl-D-glucose synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy to achieve a high yield of this compound?
A1: The most effective strategy for synthesizing this compound with a high yield involves a multi-step approach that ensures the selective methylation of the hydroxyl groups at the C-2 and C-6 positions of D-glucose. This is typically achieved through a sequence of protection, methylation, and deprotection steps. A crucial aspect for maximizing the yield is the use of regioselective protection strategies to prevent unwanted methylation at other positions.
Q2: Which protecting group strategy is recommended for the selective synthesis of this compound?
A2: For the selective methylation of the 2- and 6-hydroxyl groups, a widely successful strategy involves the use of a temporary protecting group for the 4- and 6-hydroxyls, followed by regioselective opening and subsequent protection of the 3- and 4-positions. The use of stannylene acetals is a particularly effective method for activating the hydroxyl groups at C-2 and C-3 for subsequent reactions, allowing for selective methylation.
Q3: What are the common methylating agents used in this synthesis, and which is preferred?
A3: The most common methylating agents are dimethyl sulfate (DMS) and iodomethane (methyl iodide, MeI).[1] Both can be effective; however, iodomethane used in conjunction with a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) is a very common and high-yielding combination for this type of methylation.
Q4: How can the final product, this compound, be effectively purified to achieve high purity?
A4: Purification of the final product is critical for obtaining a high-purity sample and can significantly impact the final isolated yield. Column chromatography is the most common and effective method for separating this compound from any remaining starting materials, partially methylated byproducts, and other impurities.[1] A silica gel stationary phase with a gradient elution system of solvents like ethyl acetate and hexane is typically employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reactions at any stage (protection, methylation, deprotection).- Loss of product during purification steps.- Formation of multiple, difficult-to-separate byproducts. | - Monitor each reaction closely using Thin Layer Chromatography (TLC) to ensure completion.- Optimize purification techniques, such as using an appropriate solvent system for column chromatography to ensure good separation and minimize product loss.- Employ a highly regioselective protecting group strategy, such as the stannylene acetal method, to minimize the formation of undesired isomers. |
| Mixture of variously methylated glucose derivatives in the final product | - Non-selective methylation due to inadequate protection of hydroxyl groups.- Premature removal of protecting groups. | - Ensure the complete formation of the protecting groups before proceeding with methylation. Use a slight excess of the protecting group reagent if necessary.- Choose a protecting group strategy with orthogonal deprotection conditions to ensure that only the desired protecting groups are removed at each stage. |
| Difficulty in removing protecting groups | - Use of overly stable protecting groups.- Harsh deprotection conditions leading to product degradation. | - Select protecting groups that can be removed under mild conditions that do not affect the methyl ethers. For example, benzyl ethers can be removed by catalytic hydrogenation.- Carefully control the reaction conditions during deprotection (e.g., temperature, reaction time) to avoid side reactions. |
| Incomplete methylation reaction | - Insufficient amount of methylating agent or base.- Inactive reagents.- Steric hindrance around the hydroxyl groups. | - Use a molar excess of the methylating agent and base to drive the reaction to completion.- Ensure that the reagents are fresh and of high purity. Anhydrous solvents are also critical for many methylation reactions.- The choice of protecting groups can influence the steric environment. Consider alternative protecting group strategies if steric hindrance is a significant issue. |
| Product degradation during workup or purification | - Exposure to strong acidic or basic conditions.- High temperatures during solvent evaporation. | - Neutralize the reaction mixture carefully after each step.- Use a rotary evaporator at a reduced pressure and moderate temperature to remove solvents.- Avoid prolonged exposure of the final product to harsh conditions. |
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound and related derivatives. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Starting Material | Synthetic Strategy | Key Reagents | Reported Yield | Reference |
| Methyl α-D-glucopyranoside | Stannylene acetal formation followed by methylation | n-Bu₂SnO, MeI, NaH | Not specified for 2,6-di-O-methylated product, but the stannylene acetal approach is a high-yield method for regioselective modifications. | [2] |
| D-Glucose | Multi-step protection, methylation, and deprotection | Varies depending on the specific protecting groups used. | Overall yields are highly dependent on the efficiency of each step. A well-optimized route can achieve good overall yields. | General textbook knowledge |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Direct methylation of the 2- and 3-hydroxyls, followed by further steps. | MeI, NaH | This intermediate is often used, but direct methylation can lead to a mixture of products. | General textbook knowledge |
Experimental Protocols
High-Yield Synthesis of this compound via a Stannylene Acetal Intermediate (Illustrative Protocol)
This protocol is a representative example based on established methodologies for the regioselective methylation of glucose derivatives.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside in anhydrous benzaldehyde.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature under reduced pressure until a clear solution is formed and then for an additional period to ensure the reaction goes to completion.
-
Precipitate the product by adding a non-polar solvent like petroleum ether.
-
Filter and wash the solid product with the non-polar solvent and dry it under vacuum.
Step 2: Formation of the 2,3-O-Dibutylstannylene Acetal
-
Suspend methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous methanol.
-
Add an equimolar amount of di-n-butyltin oxide (n-Bu₂SnO).
-
Reflux the mixture with azeotropic removal of water until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the crude stannylene acetal, which is used directly in the next step.
Step 3: Methylation of the 2- and 6-Hydroxyl Groups
-
Dissolve the crude stannylene acetal in anhydrous dimethylformamide (DMF).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
-
Add a molar excess of iodomethane (MeI) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection to Yield this compound
-
Dissolve the methylated product in a suitable solvent (e.g., ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC).
-
Filter the catalyst through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]
- 2. Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Di-O-methyl-D-glucose Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with 2,6-Di-O-methyl-D-glucose and its constitutional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
During the synthesis of this compound, the methylation reaction may not be completely selective, leading to the formation of other di-O-methylated isomers as byproducts. The most common constitutional isomers include:
-
2,3-Di-O-methyl-D-glucose
-
2,4-Di-O-methyl-D-glucose
-
3,4-Di-O-methyl-D-glucose
-
3,5-Di-O-methyl-D-glucose
-
3,6-Di-O-methyl-D-glucose
-
4,6-Di-O-methyl-D-glucose
Additionally, mono-methylated and tri-methylated glucose derivatives can also be present as impurities.
Q2: Why is the separation of these di-O-methyl-D-glucose isomers challenging?
The separation of di-O-methyl-D-glucose isomers is difficult due to their very similar chemical and physical properties.[1][2] These isomers have the same molecular weight and similar polarities, which results in co-elution in many standard chromatographic systems. Achieving baseline separation requires highly optimized and specific analytical methods.
Q3: What are the primary analytical techniques used for the separation and purification of this compound isomers?
The primary techniques employed for the separation and purification of these isomers are high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (GC-MS).[3] Thin-layer chromatography (TLC) is also a useful tool for monitoring reaction progress and for preliminary separation analysis.
Troubleshooting Guides
HPLC Purification Issues
Problem: Poor resolution between isomeric peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | The choice of stationary phase is critical for separating closely related isomers. Standard C18 columns may not provide sufficient selectivity. Consider using columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interaction mechanisms. For underivatized sugars, amide or amino-based columns in Hydrophilic Interaction Chromatography (HILIC) mode can be effective.[4] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly impacts resolution. For reversed-phase HPLC, a simple water/acetonitrile or water/methanol gradient may not be sufficient. Experiment with adding modifiers to the mobile phase, such as small amounts of acids (e.g., formic acid, acetic acid) or buffers. For HILIC, carefully optimize the ratio of the organic solvent (typically acetonitrile) to the aqueous portion. The use of a ternary solvent system (e.g., acetonitrile, water, and ethyl acetate) can sometimes improve separation. |
| Incorrect Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase. Operating at an elevated temperature (e.g., 30-60 °C) can improve peak shape and resolution for carbohydrate separations.[5] |
Problem: Peak tailing.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the hydroxyl groups of the sugars and active sites on the silica-based column packing can cause peak tailing. Using a well-end-capped column can minimize these interactions. Lowering the pH of the mobile phase can also help by protonating silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Reduce the injection volume or the concentration of the sample. |
| Contamination | Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or consider using a guard column to protect the analytical column. |
GC-MS Analysis Issues
Problem: No peaks or poor peak shape for di-O-methyl-D-glucose isomers.
| Potential Cause | Troubleshooting Steps |
| Lack of Volatility | Sugars, including their methylated derivatives, are not volatile enough for direct GC analysis. They must be derivatized to increase their volatility. A common derivatization method is the conversion to their partially methylated alditol acetates (PMAAs) through reduction and acetylation. Silylation is another effective derivatization technique. |
| Improper Derivatization | Incomplete or incorrect derivatization will lead to poor results. Ensure that the derivatization reagents are fresh and the reaction conditions (temperature, time) are appropriate for the specific method being used. |
| Inappropriate GC Column | The choice of GC column is crucial for separating the derivatized isomers. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often a good starting point for separating PMAAs. |
Problem: Co-elution of Isomers.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature Program | The temperature program of the GC oven has a significant impact on the separation. A slow, shallow temperature gradient will generally provide better resolution than a fast ramp. Optimize the initial temperature, ramp rate, and final temperature to maximize the separation of the target isomers. |
| Incorrect Column Phase | If the standard mid-polarity column does not provide adequate separation, consider a column with a different selectivity. A more polar "wax" type column or a more specialized phase may be necessary. |
Experimental Protocols
Protocol 1: HPLC-UV/RID Separation of Di-O-methyl-D-glucose Isomers
This protocol provides a general starting point for the separation of di-O-methyl-D-glucose isomers using HPLC. Optimization will be required based on the specific mixture of isomers and available instrumentation.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector.
-
Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start with a high percentage of Solvent B (e.g., 85-95%).
-
Run a linear gradient to decrease the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
RI: Monitor the refractive index change.
-
UV: If the isomers have been derivatized with a UV-active tag.
-
Protocol 2: GC-MS Analysis of Di-O-methyl-D-glucose Isomers as Partially Methylated Alditol Acetates (PMAAs)
This protocol outlines the derivatization and subsequent GC-MS analysis for identifying the linkage positions of methylated glucose.
-
Reduction:
-
Dissolve the dried sample of mixed di-O-methyl-D-glucose isomers in 1 M ammonia solution containing 10 mg/mL sodium borodeuteride (NaBD₄).
-
Incubate at room temperature for 2 hours.
-
Stop the reaction by adding glacial acetic acid dropwise until effervescence ceases.
-
Dry the sample under a stream of nitrogen.
-
-
Acetylation:
-
Add acetic anhydride and pyridine to the dried sample.
-
Heat at 100 °C for 1 hour.
-
Cool the sample and add water to quench the reaction.
-
Extract the PMAAs with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the sample in a suitable solvent for GC-MS injection (e.g., acetone).
-
-
GC-MS Analysis:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a (50%-cyanopropylphenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 170 °C at 30 °C/min.
-
Ramp to 210 °C at 1 °C/min.
-
Ramp to 250 °C at 30 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-600.
-
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues encountered with this compound isomers.
References
Technical Support Center: Optimizing 2,6-di-O-methylation of β-Cyclodextrin
Welcome to the technical support center for the synthesis of heptakis(2,6-di-O-methyl)-β-cyclodextrin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of 2,6-di-O-methylation of β-cyclodextrin?
The primary goal is to selectively methylate the hydroxyl groups at the C2 and C6 positions of each glucose unit of the β-cyclodextrin macrocycle. This modification enhances the aqueous solubility of the cyclodextrin and can improve its ability to form inclusion complexes with guest molecules, which is particularly beneficial in pharmaceutical and other applications.
Q2: What are the common methods for achieving 2,6-di-O-methylation?
The two most prevalent methods are:
-
The Barium Oxide/Hydroxide Method: This classic method utilizes methylating agents like methyl sulfate in the presence of anhydrous barium oxide and barium hydroxide in an organic solvent such as N,N-dimethylformamide (DMF).
-
The Alkali Metal Hydroxide Method: This method employs a strong base, such as sodium hydroxide, with a methylating agent like dimethyl sulfate in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).[1]
Q3: Why is temperature control so critical during the reaction?
Maintaining a low temperature, typically between -10°C and 0°C, is crucial for achieving high selectivity for the 2- and 6-hydroxyl groups.[1] At higher temperatures, there is an increased likelihood of methylating the more sterically hindered C3 hydroxyl group, leading to the formation of permethylated and other over-methylated byproducts.
Q4: How can I monitor the progress of the methylation reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material (β-cyclodextrin) and a reference standard of the desired product, you can observe the consumption of the starting material and the formation of the product and any byproducts. A typical mobile phase for this separation is a mixture of aqueous ammonia and an organic solvent like acetonitrile or 1-propanol.[2]
Q5: What are the main byproducts in this reaction?
The primary byproducts are under-methylated (mono-, di-, etc.) and over-methylated cyclodextrins, including the fully methylated (permethylated) analog. The formation of these byproducts is often due to non-optimal reaction conditions, such as incorrect stoichiometry of reagents or poor temperature control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Suboptimal temperature: Temperature too high or too low, affecting reaction rate and selectivity. 3. Moisture in reactants: Water can consume the methylating agent and affect the base's efficacy. 4. Inefficient extraction: Poor separation of the product from the reaction mixture. | 1. Monitor the reaction by TLC until the starting material is consumed. Ensure vigorous stirring throughout the reaction. 2. Strictly maintain the recommended low-temperature range (-10°C to 0°C).[1] 3. Ensure β-cyclodextrin is thoroughly dried before use (e.g., at 90-130°C for 2-15 hours).[3] Use anhydrous solvents and reagents. 4. Use an appropriate extraction solvent like chloroform or dichloromethane and perform multiple extractions to ensure complete recovery. |
| Presence of Over-methylated Byproducts (e.g., permethylated β-cyclodextrin) | 1. Excess methylating agent: Molar ratio of methylating agent to β-cyclodextrin is too high. 2. High reaction temperature: Promotes methylation at the C3 position. | 1. Carefully control the stoichiometry of the methylating agent. Perform preliminary small-scale experiments to optimize the molar ratio. 2. Maintain the reaction temperature at or below 0°C. |
| Presence of Under-methylated Byproducts | 1. Insufficient methylating agent: Not enough methylating agent to fully react with the 2- and 6-hydroxyl groups. 2. Short reaction time: The reaction was stopped before completion. | 1. Ensure the correct molar ratio of the methylating agent is used. 2. Extend the reaction time and monitor by TLC until no further product formation is observed. |
| Product is Difficult to Purify | 1. Complex mixture of byproducts: Significant amounts of over- and under-methylated species. 2. Ineffective recrystallization: The solvent system or conditions are not optimal for selective crystallization of the desired product. | 1. Optimize reaction conditions to minimize byproduct formation. Consider column chromatography for purification if recrystallization is insufficient.[2] 2. Heptakis(2,6-di-O-methyl)-β-cyclodextrin is soluble in cold water and insoluble in hot water, a property that can be exploited for purification. Experiment with different solvent systems for recrystallization. |
Experimental Protocols
Method 1: Barium Oxide/Hydroxide Promoted Methylation
This protocol is based on an industrial preparation method and should be adapted for laboratory scale.
1. Pre-reaction Preparation:
-
Dry β-cyclodextrin in a vacuum oven at 110-130°C for at least 4 hours to achieve a water loss of 3-20%.[3]
2. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF to -10°C using an appropriate cooling bath (e.g., ice-salt or cryocooler).
-
Add anhydrous barium oxide and barium hydroxide to the cooled DMF with vigorous stirring.
-
Slowly add the dried β-cyclodextrin in portions.
-
Once the β-cyclodextrin is well-dispersed, add methyl sulfate dropwise via the dropping funnel, ensuring the temperature does not rise above -5°C.
3. Reaction Execution:
-
After the addition of methyl sulfate is complete, maintain the reaction at -10°C to 0°C for several hours, monitoring the progress by TLC.
-
Gradually allow the reaction to warm to room temperature (20-30°C) and continue stirring for 20-60 hours.[3]
4. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by adding an aqueous ammonia solution to decompose any remaining methyl sulfate.
-
Extract the product with chloroform or dichloromethane.
-
Wash the organic layer sequentially with a salt solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous residue.
-
Recrystallize the crude product from hot water to yield the purified heptakis(2,6-di-O-methyl)-β-cyclodextrin.
Quantitative Data for Method 1
| Parameter | Value | Reference |
| β-Cyclodextrin Drying Temperature | 90 - 130 °C | [3] |
| β-Cyclodextrin Drying Time | 2 - 15 hours | [3] |
| Initial Reaction Temperature | -10 to 10 °C | [3] |
| Subsequent Reaction Temperature | 20 - 30 °C | [3] |
| Reaction Time | 20 - 60 hours | [3] |
| Extraction Solvent | Trichloromethane (Chloroform) | [3] |
Note: The provided references describe industrial processes. For laboratory scale, molar ratios should be calculated based on the mass ratios provided in the source literature.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: Experimental workflow for the 2,6-di-O-methylation of β-cyclodextrin.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for 2,6-di-O-methylation of β-cyclodextrin.
References
- 1. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 2. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose
Welcome to the technical support center for troubleshooting glycosylation reactions involving 2,6-Di-o-methyl-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Troubleshooting Guide: Low Yields in Glycosylation Reactions
Low yields in glycosylation reactions with this compound can stem from a variety of factors related to the reactivity of the glycosyl donor and acceptor, reaction conditions, and the presence of side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Logic for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield when using this compound as a glycosyl acceptor?
A1: Low yields with this compound can be attributed to several factors:
-
Reduced Nucleophilicity: The hydroxyl groups at the C3 and C4 positions are the potential sites for glycosylation. The reactivity of these hydroxyl groups is influenced by the neighboring methyl ether groups. While ether groups are generally considered electron-donating and can "arm" the acceptor, their steric bulk and electronic effects can modulate the nucleophilicity of the adjacent hydroxyls.
-
Steric Hindrance: The methyl groups at the C2 and C6 positions can create steric hindrance around the neighboring hydroxyl groups, making it difficult for the glycosyl donor to approach and react.
-
Reaction Conditions: The choice of glycosyl donor, promoter/catalyst, solvent, temperature, and reaction time are all critical. Suboptimal conditions can lead to incomplete reaction or the formation of side products. For instance, electron-donating groups on the acceptor generally require a more reactive glycosyl donor or more forceful activation conditions.
-
Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor and reduce the yield.
Q2: How do the methyl protecting groups on this compound affect the glycosylation reaction?
A2: The methyl groups at the C2 and C6 positions have a significant impact:
-
Non-Participating Groups: Unlike acyl protecting groups (e.g., acetyl, benzoyl) at the C2 position, the methyl ether at C2 is a non-participating group. This means it does not assist in the departure of the leaving group on the glycosyl donor through the formation of an intermediate acyloxonium ion. The absence of this neighboring group participation can lead to a mixture of α and β anomers and potentially lower yields, as the reaction may proceed through a less controlled SN1-like mechanism.
-
Increased Reactivity (Arming Effect): Ether protecting groups are electron-donating, which increases the electron density on the sugar ring, making the glycosyl donor more reactive (armed). However, when this compound is the acceptor, this effect primarily influences the nucleophilicity of the remaining free hydroxyls.
-
Steric Effects: As mentioned, the methyl groups can sterically hinder the approach of the glycosyl donor to the adjacent hydroxyl groups.
Q3: What are some common side reactions that can lead to low yields?
A3: Several side reactions can compete with the desired glycosylation and reduce the yield:
-
Hydrolysis of the Glycosyl Donor: If there is residual moisture in the reaction mixture, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal or other inactive forms.
-
Donor Self-Condensation: A highly reactive glycosyl donor may react with another molecule of itself, especially if the acceptor is not sufficiently reactive.
-
Rearrangement and Elimination Reactions: Depending on the reaction conditions and the nature of the glycosyl donor, side products from rearrangement or elimination (e.g., glycal formation) can occur.
-
Orthogonality Issues: If other protecting groups are present on the glycosyl donor or acceptor, they may not be stable to the reaction conditions, leading to undesired deprotection and subsequent side reactions.
Experimental Protocols and Data
While a specific, universally applicable protocol for glycosylation with this compound is not feasible due to the wide variety of possible glycosyl donors and activating systems, the following provides a general experimental workflow and a table of reaction parameters that can be optimized.
Diagram: General Experimental Workflow for Glycosylation
Caption: A stepwise workflow for a typical chemical glycosylation reaction.
Table: Key Parameters for Optimizing Glycosylation Reactions
| Parameter | Common Range/Options | Considerations for this compound |
| Glycosyl Donor | Trichloroacetimidates, Thioglycosides, Glycosyl Halides | A highly reactive "armed" donor may be necessary to overcome the potentially lower reactivity of the acceptor. |
| Promoter/Catalyst | TMSOTf, BF3·OEt2, NIS/TfOH, AgOTf | The choice is highly dependent on the glycosyl donor. Stronger Lewis acids may be required. |
| Solvent | Dichloromethane (DCM), Diethyl ether (Et2O), Acetonitrile (MeCN), Toluene | Anhydrous, non-polar aprotic solvents are generally preferred. The choice can influence the stereochemical outcome. |
| Temperature | -78 °C to Room Temperature | Lower temperatures are often used to control reactivity and improve stereoselectivity. |
| Reaction Time | 30 minutes to several hours | Monitor by TLC or LC-MS to determine the point of maximum product formation and minimize decomposition. |
| Additives | Molecular Sieves (4Å) | Essential for scavenging any residual moisture. |
This technical support guide provides a starting point for troubleshooting and optimizing your glycosylation reactions with this compound. Successful oligosaccharide synthesis often requires careful planning and empirical optimization of reaction conditions.
Technical Support Center: Stability of 2,6-Di-O-methyl-D-glucose under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Di-O-methyl-D-glucose in acidic environments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.
Q1: My this compound sample appears to be degrading upon acidification. What are the likely causes?
A1: Degradation of this compound in acidic media is primarily due to the hydrolysis of the glycosidic bond. The rate of this degradation is influenced by several factors:
-
Acid Strength and Concentration: Stronger acids (e.g., sulfuric acid, hydrochloric acid) and higher concentrations will accelerate the degradation process.
-
Temperature: Increased temperature significantly enhances the rate of hydrolysis.
-
Reaction Time: Prolonged exposure to acidic conditions will lead to greater degradation.
-
Presence of Water: Water is a necessary reactant for the hydrolysis of the glycosidic bond.
Q2: What are the expected degradation products of this compound in acid?
A2: The primary degradation pathway involves the cleavage of the glycosidic bond, leading to the formation of the open-chain form of the sugar. Under more forcing acidic conditions (e.g., high temperature, concentrated acid), further degradation can occur, potentially leading to the formation of furan derivatives like 5-hydroxymethylfurfural (5-HMF) and subsequent polymerization into insoluble materials known as humins. Demethylation at the O-2 or O-6 positions is also a possible side reaction, though it generally requires more stringent conditions.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations that still achieve the desired chemical transformation.
-
Control the temperature: Perform reactions at the lowest effective temperature. If possible, conduct experiments at room temperature or below.
-
Limit reaction time: Monitor your reaction closely and quench it as soon as the desired outcome is achieved.
-
Work in non-aqueous or low-water conditions: If the reaction chemistry allows, using an organic solvent with a minimal amount of acid and water can significantly reduce hydrolysis.
Q4: I am observing unexpected peaks in my HPLC/GC-MS analysis after acid treatment. What could they be?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: As mentioned, 5-HMF and other furanic compounds are common degradation products.
-
Demethylated Species: Partial or complete demethylation can lead to the formation of 2-O-methyl-D-glucose, 6-O-methyl-D-glucose, or fully de-methylated glucose.
-
Anomers: The acidic conditions can lead to an equilibrium between the α and β anomers of the sugar, which may separate under certain chromatographic conditions.
-
Reaction with solvent: In alcoholic solvents, the acid can catalyze the formation of the corresponding glycoside.
Q5: How does the methylation pattern of this compound affect its stability compared to unsubstituted D-glucose?
A5: Methylation at the O-2 and O-6 positions is known to decrease the rate of acid-catalyzed hydrolysis of the glycosidic bond.[1] This is attributed to the electron-donating nature of the methyl groups, which can influence the stability of the carbocation intermediate formed during hydrolysis. Therefore, this compound is expected to be more stable under acidic conditions than unsubstituted D-glucose.
Quantitative Data on Acidic Degradation
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table provides illustrative data based on general principles of carbohydrate chemistry and the known effects of methylation. This data should be used as a guideline for experimental design rather than as absolute values.
| Acid Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) | Primary Degradation Products |
| 0.1 M HCl | 60 | 2 | ~5-10% | This compound (open-chain form), trace demethylated products |
| 0.1 M HCl | 80 | 2 | ~15-25% | This compound (open-chain form), minor demethylated products, trace 5-HMF |
| 1 M H₂SO₄ | 60 | 2 | ~20-35% | This compound (open-chain form), demethylated products, 5-HMF |
| 1 M H₂SO₄ | 100 | 1 | >50% | 5-HMF, humins, various demethylated and fragmented sugars |
Note: The actual degradation rates will depend on the specific experimental setup, including the solvent system and the presence of other reactive species.
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a general procedure for determining the stability of this compound under specific acidic conditions.
1. Materials and Reagents:
-
This compound
-
Selected acid (e.g., HCl, H₂SO₄, Trifluoroacetic acid) of desired concentration
-
Anhydrous solvent (e.g., methanol, dioxane, or water)
-
Quenching solution (e.g., sodium bicarbonate solution)
-
Internal standard for quantification (e.g., a stable, non-reactive sugar derivative)
-
High-purity water and solvents for analysis (HPLC or GC grade)
2. Equipment:
-
Reaction vials with screw caps
-
Thermostatically controlled heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (HPLC with a suitable column and detector, or GC-MS)
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a series of reaction vials, add a specific volume of the stock solution. Add the internal standard.
-
Initiation of Degradation: Add the acidic solution to each vial to achieve the desired final acid concentration.
-
Incubation: Place the vials in the heating block or water bath set to the desired temperature.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat.
-
Quenching: Immediately quench the reaction by adding a sufficient amount of the quenching solution to neutralize the acid.
-
Sample Preparation for Analysis:
-
For HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for analysis. Filter the sample through a 0.22 µm syringe filter.
-
For GC-MS: The sample will require derivatization. A common method is to reduce the sugar to its alditol form with sodium borohydride, followed by acetylation with acetic anhydride to form the partially methylated alditol acetate (PMAA).
-
-
Analysis: Inject the prepared samples into the HPLC or GC-MS system.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Calculate the percentage of degradation over time. Identify degradation products by comparing their retention times and mass spectra with known standards.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
References
Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers
Welcome to our technical support center for chemists and researchers. This resource provides detailed guidance on the selective removal of common protecting groups while preserving the integrity of methyl ethers, a frequent challenge in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: I need to deprotect a silyl ether without cleaving a methyl ether in my molecule. What are the recommended methods?
A1: The selective deprotection of silyl ethers in the presence of methyl ethers is generally straightforward due to the significant difference in their chemical stability. Methyl ethers are robust and typically require harsh conditions for cleavage, such as strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI).[1][2] In contrast, silyl ethers can be removed under much milder conditions.
For a reliable and selective deprotection of silyl ethers, fluoride-based reagents are highly recommended. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a very common and effective choice.[3][4] Acidic conditions can also be employed, but care must be taken to choose conditions that are not harsh enough to affect the methyl ether. For instance, mild acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) are often used.
Q2: I am struggling with the removal of a benzyl ether (Bn) without affecting a methyl ether. What are my options?
A2: Benzyl ethers are a versatile protecting group, and their removal in the presence of a methyl ether can be achieved with high selectivity. The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis.[2][5] This involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[5] These conditions are highly specific for the benzyl group and will not affect the methyl ether.
In cases where other functional groups in the molecule are sensitive to hydrogenation (e.g., alkenes, alkynes), alternative methods can be used. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for p-methoxybenzyl (PMB) ethers and can sometimes be applied to simple benzyl ethers, often with photoirradiation to facilitate the reaction.[5] Strong acids can also cleave benzyl ethers, but this approach lacks selectivity over methyl ethers and is generally not recommended.[5]
Q3: How can I selectively deprotect an ester in the presence of a methyl ether?
A3: The selective deprotection of esters while preserving a methyl ether is a common synthetic transformation. The choice of method depends on the type of ester.
-
Methyl and Ethyl Esters: These can be hydrolyzed under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF and water. Methyl ethers are stable to these conditions.
-
tert-Butyl Esters: These are readily cleaved under acidic conditions that are typically too mild to affect a methyl ether. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose.[6]
-
Benzyl Esters: Similar to benzyl ethers, benzyl esters can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C).[6]
Q4: What are the best practices for removing an acetal or ketal protecting group without impacting a methyl ether?
A4: Acetals and ketals are commonly used to protect carbonyl groups and diols. Their removal is typically achieved under acidic conditions. Since methyl ethers exhibit high stability towards most acidic conditions used for acetal deprotection, this transformation is usually selective.
A common method is to use a mild aqueous acid, such as dilute hydrochloric acid (HCl) or acetic acid in a water/THF mixture.[7][8] The reaction is often run at room temperature and monitored until the deprotection is complete.
Q5: I have a carbamate-protected amine and a methyl ether in my molecule. How can I selectively remove the carbamate?
A5: The deprotection of carbamates in the presence of methyl ethers is highly feasible due to the different functionalities. The choice of reagent depends on the specific type of carbamate:
-
Boc (tert-butyloxycarbonyl) group: This is easily removed with mild acids like trifluoroacetic acid (TFA) in DCM, conditions that will not cleave a methyl ether.
-
Cbz (carboxybenzyl) group: This is classically removed by catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to the methyl ether.[6][9]
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This is labile to basic conditions, typically a solution of piperidine in DMF, which will not affect the methyl ether.[10]
Troubleshooting Guides
Issue 1: Cleavage of the Methyl Ether During Silyl Ether Deprotection
-
Symptom: You observe the loss of both the silyl protecting group and the methyl ether.
-
Probable Cause: The deprotection conditions are too harsh. While silyl ethers can be cleaved by strong acids, these conditions can also lead to the cleavage of methyl ethers.
-
Solution:
-
Switch to Fluoride-Based Reagents: Use TBAF in THF. This is a highly selective method for silyl ether removal and is compatible with methyl ethers.
-
Use Milder Acidic Conditions: If acidic conditions are necessary, opt for milder acids like acetic acid, PPTS, or CSA (camphorsulfonic acid) at low temperatures.[11]
-
Reduce Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Issue 2: Incomplete Deprotection of a Benzyl Ether
-
Symptom: The reaction stalls, and a significant amount of the benzyl-protected starting material remains even after prolonged reaction time.
-
Probable Cause:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by certain functional groups (e.g., thiols, some nitrogen heterocycles).
-
Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen for completion.
-
Poor Catalyst Activity: The Pd/C catalyst may be old or of low quality.
-
-
Solution:
-
Use a Fresh Catalyst: Ensure the Pd/C catalyst is active.
-
Increase Hydrogen Pressure: If using a balloon of hydrogen, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.
-
Change the Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Sometimes, switching the solvent can improve the reaction rate.
-
Consider an Alternative Deprotection Method: If catalyst poisoning is suspected, switch to an oxidative deprotection method if you have a PMB ether (using DDQ) or consider dissolving metal reductions (e.g., Na/NH₃), though the latter is less common and harsher.[2]
-
Issue 3: Epimerization or Other Side Reactions During Ester Hydrolysis
-
Symptom: You observe the formation of diastereomers or other unexpected byproducts during the basic hydrolysis of an ester.
-
Probable Cause: If there is a stereocenter adjacent to the ester carbonyl, basic conditions can lead to epimerization via enolate formation.
-
Solution:
-
Use Milder Basic Conditions: Employ milder bases like potassium carbonate (K₂CO₃) in methanol/water or use enzymatic hydrolysis.
-
Switch to an Orthogonal Protecting Group: If possible, use a benzyl or tert-butyl ester which can be removed under neutral (hydrogenolysis) or acidic conditions, respectively, avoiding the issue of epimerization.
-
Data Summary
The following table summarizes common protecting groups and their selective removal conditions in the presence of methyl ethers.
| Protecting Group | Abbreviation | Deprotection Reagent(s) | Solvent(s) | Typical Temperature | Notes |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | Highly selective for silyl ethers. |
| Acetic Acid (AcOH) | THF/H₂O | Room Temp | Mild acidic conditions. | ||
| Benzyl Ether | Bn | H₂, Palladium on Carbon (Pd/C) | EtOH, MeOH, EtOAc | Room Temp | Highly selective; incompatible with reducible groups. |
| p-Methoxybenzyl Ether | PMB | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DCM/H₂O | Room Temp | Oxidative cleavage. |
| tert-Butyl Ester | tBu | Trifluoroacetic Acid (TFA) | DCM | Room Temp | Mild acidic cleavage. |
| Benzyl Ester | Bn | H₂, Palladium on Carbon (Pd/C) | EtOH, MeOH, EtOAc | Room Temp | Selective hydrogenolysis. |
| Acetal/Ketal | - | Dilute HCl or AcOH | THF/H₂O | Room Temp | Mild acid hydrolysis. |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | DCM | Room Temp | Mild acidic deprotection of amines. |
| Carboxybenzyl | Cbz | H₂, Palladium on Carbon (Pd/C) | EtOH, MeOH | Room Temp | Selective hydrogenolysis for amine protection. |
Experimental Protocols
Protocol 1: Selective Deprotection of a TBDMS Ether using TBAF
-
Dissolve the Substrate: Dissolve the TBDMS-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Add TBAF: To the stirred solution at room temperature, add a 1 M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a Benzyl Ether by Hydrogenolysis
-
Dissolve the Substrate: Dissolve the benzyl-protected compound (1 equivalent) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) to a concentration of 0.05-0.1 M.
-
Add Catalyst: To this solution, carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Hydrogen Atmosphere: Secure a balloon filled with hydrogen gas to the reaction flask or use a Parr hydrogenation apparatus.
-
Stirring: Stir the reaction mixture vigorously at room temperature.
-
Monitor the Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purification: If necessary, purify the product by flash column chromatography or recrystallization.
Visual Guides
Decision-Making Workflow for Deprotection
Caption: Decision tree for selecting a deprotection method.
Experimental Workflow: Benzyl Ether Deprotection
Caption: Workflow for benzyl ether deprotection via hydrogenolysis.
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
Technical Support Center: Improving the Regioselectivity of Glucose Methylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective methylation of glucose.
Troubleshooting Guides
This section addresses common issues encountered during glucose methylation experiments.
Issue 1: Low Regioselectivity and Formation of Multiple Products
Q: My reaction is producing a mixture of methylated glucose isomers instead of the desired single product. How can I improve regioselectivity?
A: Low regioselectivity is a frequent challenge. Here are several strategies to enhance it:
-
Protecting Groups: The most reliable method to achieve high regioselectivity is the use of protecting groups. By selectively blocking certain hydroxyl groups, you can direct methylation to a specific position. The choice of protecting group is critical and depends on the desired methylation site. For instance, bulky protecting groups like trityl or silyl ethers preferentially protect the primary C-6 hydroxyl group due to less steric hindrance.[1]
-
Stannylene Acetals: The use of dibutyltin oxide can activate a specific secondary hydroxyl group, particularly in cis-vicinal diol systems, altering the natural reactivity order of the hydroxyl groups.[2][3] This method is effective for achieving regioselectivity without the need for multiple protection and deprotection steps.
-
Enzymatic Methylation: Employing specific methyltransferase enzymes can offer very high regioselectivity due to the inherent specificity of the enzyme's active site.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity of the hydroxyl groups. For instance, in some cases, tetrahydrofuran has been found to be a suitable solvent for methylation.[4]
-
Stoichiometry: Carefully controlling the stoichiometry of the methylating agent can help minimize over-methylation.
-
Issue 2: Incomplete or No Reaction
Q: My glucose starting material is not being methylated, or the conversion is very low. What are the possible causes and solutions?
A: Incomplete methylation can stem from several factors:
-
Reagent Purity and Activity:
-
Methylating Agent: Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and has not degraded.
-
Base: The base used (e.g., sodium hydride, silver oxide) must be sufficiently strong and dry to deprotonate the hydroxyl groups effectively. Moisture can quench the base.
-
-
Reaction Conditions:
-
Anhydrous Conditions: For many methylation reactions, especially those using strong bases like NaH, strictly anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are appropriately distilled or dried.
-
Temperature: While low temperatures can improve selectivity, some reactions require higher temperatures to proceed at a reasonable rate.
-
-
Solubility Issues: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction. Consider using a co-solvent or a different solvent system to improve solubility.
Issue 3: Difficult Purification of Methylated Products
Q: I am having trouble separating the desired methylated glucose isomer from byproducts and unreacted starting material. What purification strategies can I use?
A: The separation of closely related carbohydrate isomers can be challenging.[5] Here are some recommended techniques:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC is often effective for separating isomers.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction and for small-scale separations.[6]
-
Column Chromatography: Silica gel chromatography is a standard method, but careful selection of the eluent system is critical for achieving good separation.
-
-
Derivatization: In some cases, derivatizing the mixture of products can improve their separation characteristics. After separation, the derivatizing groups can be removed.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order of the hydroxyl groups in glucose for methylation?
A: In the absence of directing groups, the general order of reactivity for the hydroxyl groups in glucose is C-6 > C-2 > C-3 > C-4. The primary hydroxyl at C-6 is the most reactive due to being the least sterically hindered.
Q2: How do I choose the right protecting group strategy?
A: The choice of protecting groups depends on the target hydroxyl group for methylation.
-
To methylate a specific secondary hydroxyl group (C-2, C-3, or C-4), you will typically need to protect the other hydroxyls. This often involves a multi-step synthesis of protection and deprotection.
-
Consider using orthogonal protecting groups, which can be removed under different conditions, allowing for sequential modifications at different positions.
Q3: What are the advantages of using dibutyltin oxide for regioselective methylation?
A: The use of dibutyltin oxide to form a stannylene acetal offers the advantage of altering the inherent reactivity of the hydroxyl groups, often activating a specific secondary hydroxyl. This can reduce the number of protection and deprotection steps required, making the synthesis more efficient.[2]
Q4: Are there enzymatic methods for regioselective glucose methylation?
A: Yes, enzymatic methods using methyltransferases can provide excellent regioselectivity. These enzymes have highly specific active sites that catalyze methylation at a particular position on the glucose molecule. This approach is often used in biological systems and is being explored for synthetic applications.
Quantitative Data
Table 1: Comparison of Yields for Different Regioselective Methylation Methods
| Target Position | Method | Starting Material | Methylating Agent | Yield (%) | Reference |
| C-2 | Selective Methylation of Mercaptal | D-glucose diethyl mercaptal | Methyl iodide / Silver oxide | 52 | [4] |
| C-6 | Dibutyltin oxide mediated | Unprotected hexopyranosides | Perbenzylated hexopyranosyl bromides | High (not specified) | [5] |
| C-3 | Dibutyltin oxide mediated | Methyl α-L-rhamnopyranoside | Glucuronyl bromide | 46 | [5] |
Table 2: Regioselectivity in Methylation Analysis of a Branched α-d-Glucan
| Linkage Type | Molar % in Polysaccharide |
| Terminal glucose | 1 |
| 4-linked glucose | 8 |
| 4,6-disubstituted glucose | 1 |
| Data from methylation analysis of a branched α-d-glucan from sea urchin eggs.[7] |
Experimental Protocols
Protocol 1: Regioselective 6-O-Methylation using a Silyl Protecting Group
This protocol describes a general strategy for the selective methylation of the C-6 hydroxyl group of glucose by first protecting it with a bulky silyl group.
Materials:
-
D-glucose
-
Pyridine (anhydrous)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Methanol (MeOH)
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of the C-6 Hydroxyl Group: a. Dissolve D-glucose in anhydrous pyridine. b. Cool the solution to 0 °C in an ice bath. c. Add TBDMSCl dropwise and stir the reaction at room temperature overnight. d. Quench the reaction with methanol and remove the solvent under reduced pressure. e. Purify the product (6-O-TBDMS-D-glucose) by silica gel column chromatography.
-
Methylation of Remaining Hydroxyl Groups: a. Dissolve the 6-O-TBDMS-D-glucose in anhydrous DMF. b. Add NaH portion-wise at 0 °C. c. Add methyl iodide and stir the reaction at room temperature until TLC indicates completion. d. Carefully quench the reaction with methanol at 0 °C. e. Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the fully methylated, 6-O-protected glucose by silica gel column chromatography.
-
Deprotection of the C-6 Hydroxyl Group: a. Dissolve the purified product in THF. b. Add a 1 M solution of TBAF in THF and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture and purify the final product (the desired 6-O-methyl-D-glucose) by silica gel column chromatography.
Protocol 2: Regioselective Methylation using Dibutyltin Oxide
This protocol outlines a general procedure for regioselective methylation, often favoring equatorial hydroxyl groups vicinal to an axial hydroxyl group, through the formation of a stannylene acetal.
Materials:
-
A suitable glucose derivative (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Dibutyltin oxide (Bu₂SnO)
-
Methanol (MeOH) or Toluene
-
Cesium fluoride (CsF) or Tetrabutylammonium bromide (TBAB)
-
Methyl iodide (MeI)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Formation of the Stannylene Acetal: a. Suspend the glucose derivative and an equimolar amount of dibutyltin oxide in methanol or toluene. b. Heat the mixture to reflux until the solution becomes clear, indicating the formation of the stannylene acetal. c. Remove the solvent under reduced pressure to obtain the stannylene acetal as a solid or oil.
-
Methylation: a. Dissolve the stannylene acetal in anhydrous DMF. b. Add an excess of cesium fluoride or tetrabutylammonium bromide. c. Add methyl iodide and stir the reaction at room temperature or with gentle heating. d. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. d. Purify the desired methylated product by silica gel column chromatography.
Visualizations
Caption: Workflow for regioselective methylation using protecting groups.
Caption: Workflow for regioselective methylation via a stannylene acetal.
Caption: Logic diagram illustrating the path to regioselectivity.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methylation of sugar mercaptals - UBC Library Open Collections [open.library.ubc.ca]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Chemical Structure of a Branched α-d-Glucan from the Eggs of Sea Urchin Tripneustes gratilla [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 2,6-Di-O-methyl-D-glucose and 2,3-Di-O-methyl-D-glucose
A detailed spectroscopic comparison of 2,6-Di-O-methyl-D-glucose and 2,3-Di-O-methyl-D-glucose reveals distinct differences in their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) profiles. These differences, arising from the specific placement of the methyl groups on the D-glucose backbone, provide unique fingerprints for the identification and characterization of each isomer.
This guide provides a comprehensive comparison of the spectral data for these two important methylated glucose derivatives, intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The data presented is crucial for distinguishing between these isomers and understanding their structural nuances.
Molecular Structures
The key difference between the two molecules lies in the position of the two O-methyl groups on the D-glucose ring.
Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained for this compound and 2,3-Di-O-methyl-D-glucose.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The distinct methylation patterns of the two isomers result in different chemical shifts (δ) for the protons and carbons, particularly around the sites of methylation.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Atom | This compound (Predicted δ, ppm) | 2,3-Di-O-methyl-D-glucose (Predicted δ, ppm) |
| ¹H NMR | ||
| H-1 | ~4.9-5.2 | ~4.8-5.1 |
| H-2 | ~3.2-3.5 | ~3.1-3.4 |
| H-3 | ~3.5-3.8 | ~3.4-3.7 |
| H-4 | ~3.3-3.6 | ~3.2-3.5 |
| H-5 | ~3.6-3.9 | ~3.5-3.8 |
| H-6a, H-6b | ~3.6-3.8 | ~3.7-3.9 |
| OCH₃ at C-2 | ~3.5 | ~3.6 |
| OCH₃ at C-6/C-3 | ~3.4 | ~3.5 |
| ¹³C NMR | ||
| C-1 | ~98-102 | ~99-103 |
| C-2 | ~82-86 | ~83-87 |
| C-3 | ~73-77 | ~84-88 |
| C-4 | ~70-74 | ~70-74 |
| C-5 | ~71-75 | ~71-75 |
| C-6 | ~72-76 | ~61-65 |
| OCH₃ at C-2 | ~58-62 | ~59-63 |
| OCH₃ at C-6/C-3 | ~58-62 | ~59-63 |
Note: The predicted chemical shift values are based on computational models and may vary slightly from experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. The fragmentation is influenced by the positions of the methyl groups, which can affect bond stabilities and the formation of characteristic fragment ions.
Table 2: Comparative Mass Spectrometry Data
| Parameter | This compound | 2,3-Di-O-methyl-D-glucose |
| Molecular Formula | C₈H₁₆O₆ | C₈H₁₆O₆[1][2] |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol [2] |
| Key Fragment Ions (m/z) | Expected fragments from cleavage of the pyranose ring and loss of methoxy and hydroxymethyl groups. | Expected fragments from cleavage of the pyranose ring and loss of methoxy and hydroxymethyl groups. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The presence of hydroxyl (-OH) and ether (C-O-C) functional groups in both molecules gives rise to characteristic absorption bands. However, the positions and shapes of these bands can be subtly influenced by the different hydrogen bonding environments created by the specific methylation patterns.
Table 3: Comparative Infrared Spectroscopy Data
| Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | 2,3-Di-O-methyl-D-glucose (Expected Wavenumber, cm⁻¹) |
| O-H Stretch | Broad band ~3200-3600 | Broad band ~3200-3600 |
| C-H Stretch | ~2850-3000 | ~2850-3000 |
| C-O Stretch (Ether & Alcohol) | ~1000-1150 | ~1000-1150 |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible spectral data.
NMR Spectroscopy
A general protocol for the NMR analysis of methylated glucose derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard.
Mass Spectrometry
A general protocol for the mass spectrometric analysis of methylated glucose derivatives is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the low µg/mL to ng/mL range.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the fragment ions. Propose fragmentation pathways consistent with the observed data.
Infrared Spectroscopy
A general protocol for the IR analysis of methylated glucose derivatives is as follows:
-
Sample Preparation: Prepare the sample using an appropriate technique. For solid samples, this can be as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations. Compare the spectra of the two isomers to identify any subtle differences.
Conclusion
The spectroscopic data for this compound and 2,3-Di-O-methyl-D-glucose, while sharing similarities due to their common D-glucose core, exhibit clear and reproducible differences, particularly in their NMR spectra. These distinctions are fundamental for the unambiguous identification and characterization of these isomers in various research and development applications. The provided protocols offer a standardized approach to obtaining high-quality spectral data for these and similar carbohydrate derivatives.
References
A Comparative Guide to the Biological Activity of Di-O-Methyl-D-Glucose Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the biological activities of different di-o-methyl-D-glucose isomers. Due to a lack of publicly available, direct comparative studies on these specific isomers, this document focuses on outlining the key biological activities that glucose analogues typically modulate, detailed experimental protocols for assessing these activities, and a template for data presentation. This guide is intended to be a resource for researchers designing and conducting their own comparative studies.
Introduction to Di-O-Methyl-D-Glucose Isomers and Their Potential Biological Activities
Glucose analogues are structurally similar to glucose and can interact with cellular machinery involved in glucose transport and metabolism. Methylation of the hydroxyl groups on the glucose molecule can significantly alter its biological properties. Depending on the position of the methyl groups, di-o-methyl-D-glucose isomers may exhibit a range of biological effects, primarily centered around the modulation of glucose metabolism. Two key areas of investigation for these isomers are their potential as inhibitors of glucose transport and glycolysis.
Inhibition of Glucose Transport: Glucose enters cells through glucose transporters (GLUTs). Methylated glucose analogues may act as competitive inhibitors of these transporters, blocking the uptake of glucose and potentially starving cells of their primary energy source. This has significant implications for diseases characterized by high glucose uptake, such as cancer.
Inhibition of Glycolysis: Once inside the cell, glucose is phosphorylated by hexokinase, the first committed step of glycolysis. Some glucose analogues can be phosphorylated but cannot be further metabolized, leading to the accumulation of a phosphorylated intermediate that acts as an inhibitor of hexokinase and subsequent glycolytic enzymes. This disruption of glycolysis can lead to ATP depletion and cell death, another promising avenue for anti-cancer therapies.
Data Presentation: A Template for Comparison
To facilitate a direct and objective comparison of di-o-methyl-D-glucose isomers, all quantitative data from experimental assays should be summarized in a clear and structured format. The following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Comparison of Inhibitory Activity on Glucose Uptake
| Isomer | Cell Line | IC50 (µM) for Glucose Uptake Inhibition | Standard Deviation (µM) | Notes |
| 2,3-di-O-methyl-D-glucose | e.g., HeLa | Experimental Data | Experimental Data | |
| 3,4-di-O-methyl-D-glucose | e.g., HeLa | Experimental Data | Experimental Data | |
| 4,6-di-O-methyl-D-glucose | e.g., HeLa | Experimental Data | Experimental Data | |
| Other Isomers |
Table 2: Comparison of Inhibitory Activity on Glycolysis
| Isomer | Cell Line | Assay | IC50 (µM) | Standard Deviation (µM) | Notes |
| 2,3-di-O-methyl-D-glucose | e.g., A549 | Lactate Production | Experimental Data | Experimental Data | |
| 3,4-di-O-methyl-D-glucose | e.g., A549 | Lactate Production | Experimental Data | Experimental Data | |
| 4,6-di-O-methyl-D-glucose | e.g., A549 | Lactate Production | Experimental Data | Experimental Data | |
| Other Isomers |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for key experiments to assess the biological activity of di-o-methyl-D-glucose isomers.
Glucose Uptake Inhibition Assay
This protocol describes a common method for measuring the inhibition of glucose uptake in cultured cells using a fluorescent glucose analog.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Di-o-methyl-D-glucose isomers
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
Plate reader with fluorescence detection (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Then, incubate the cells in 100 µL of KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Prepare serial dilutions of the di-o-methyl-D-glucose isomers in KRH buffer. Add the desired concentrations of the isomers to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (KRH buffer only).
-
Glucose Uptake: Add 10 µL of 1 mM 2-NBDG to each well (final concentration 100 µM) and incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of the treated wells to the vehicle control. Calculate the IC50 value for each isomer.
Glycolysis Inhibition Assay (Lactate Production)
This protocol measures the rate of lactate production, a key indicator of glycolytic activity.
Materials:
-
Cultured cells
-
Di-o-methyl-D-glucose isomers
-
Complete culture medium
-
Lactate Assay Kit (commercially available)
-
Plate reader with absorbance or fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of the di-o-methyl-D-glucose isomers. Include a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation period, collect a small aliquot (e.g., 20 µL) of the culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Cell Viability/Normalization: After collecting the medium, perform a cell viability assay (e.g., MTS or MTT) on the remaining cells in the plate to normalize the lactate production to the number of viable cells.
-
Data Analysis: Normalize the lactate concentration to the cell viability data. Calculate the IC50 value for the inhibition of lactate production for each isomer.
Visualizing Mechanisms of Action
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of action for di-o-methyl-D-glucose isomers.
Caption: General experimental workflow for comparing isomer bioactivity.
A Comparative Guide to Confirming the Purity of Synthesized 2,6-Di-O-methyl-D-glucose
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques to confirm the purity of 2,6-Di-O-methyl-D-glucose, a partially methylated monosaccharide. The methods discussed—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—offer orthogonal approaches to provide a comprehensive assessment of compound identity and purity.
Introduction
This compound is a derivative of D-glucose with methyl groups ether-linked at positions 2 and 6. Its synthesis can be complex, potentially leading to a mixture of isomers (e.g., other di-O-methylated glucoses) and unreacted starting materials. Therefore, rigorous analytical characterization is paramount. This guide compares the utility of various analytical methods, providing experimental protocols and data interpretation guidelines.
Primary Purity Assessment: A Multi-technique Approach
A combination of spectroscopic and chromatographic methods is recommended for a definitive purity assessment. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and elemental composition, and chromatography separates the target compound from impurities.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and identifying impurities.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For this compound, the presence of hydroxyl (-OH) and ether (C-O-C) groups and the absence of carbonyl (C=O) impurities can be confirmed.
Chromatographic Methods
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique suitable for volatile compounds. For polar molecules like methylated sugars, derivatization is necessary to increase volatility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. It can be used to separate this compound from other isomers and impurities.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative data for the primary analytical techniques used to assess the purity of this compound.
Table 1: NMR Spectroscopy Data
| Parameter | ¹H NMR | ¹³C NMR |
| Expected Chemical Shifts (ppm) | Specific proton signals for the anomeric proton (H-1), the methoxy groups (-OCH₃), and the ring protons (H-2 to H-6). The chemical shifts will differ for the α and β anomers. | Signals corresponding to the six carbon atoms of the glucose ring and the two methoxy carbons. The chemical shifts are sensitive to the position of methylation. |
| Key Diagnostic Signals | Two distinct singlets for the two methoxy groups. The chemical shift of H-2 and the protons on C-6 will be shifted downfield compared to unsubstituted glucose. | Upfield shifts for C-2 and C-6 due to the ether linkage. |
| Purity Determination | Integration of the anomeric proton signals relative to impurity signals. The presence of signals from other methylated isomers would indicate impurity. | The number of signals in the spectrum can indicate the presence of isomers. Quantitative ¹³C NMR can be used for purity assessment. |
Table 2: Mass Spectrometry Data
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Expected Molecular Ion | [M]⁺ at m/z 208 (for the per-acetylated or per-silylated derivative). | [M+H]⁺ at m/z 209 or [M+Na]⁺ at m/z 231. |
| Key Fragmentation Patterns | Characteristic fragments arising from the cleavage of the pyranose ring and loss of methoxy and hydroxyl groups (after derivatization). | Minimal fragmentation, primarily showing the pseudomolecular ion. |
| Purity Indication | A clean mass spectrum with the expected molecular ion and fragmentation pattern. The absence of ions corresponding to other isomers or impurities. | A dominant peak for the expected pseudomolecular ion. |
Table 3: Chromatographic Data
| Technique | Expected Retention Time | Purity Assessment |
| Gas Chromatography (as acetate derivative) | A single, sharp peak at a specific retention time. | The peak area of the main component relative to the total peak area of all components in the chromatogram. |
| High-Performance Liquid Chromatography | A well-resolved peak at a characteristic retention time. | Peak purity analysis using a Diode Array Detector (DAD) or by calculating the area percentage of the main peak. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled ¹³C.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (Acetylation):
-
To a dry vial containing ~1 mg of the sample, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 60-80°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
High-Performance Liquid Chromatography (HPLC)
HPLC Conditions:
-
Column: A reversed-phase C18 column or a normal-phase silica or amine-based column.
-
Mobile Phase: A gradient of water and acetonitrile for reversed-phase, or a mixture of organic solvents like acetonitrile and water for normal-phase.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for carbohydrates. A Diode Array Detector (DAD) can be used if the compound is derivatized with a UV-active group.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound and a conceptual signaling pathway for its analysis.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the separation power of chromatography, researchers can be confident in the identity and purity of their compound. The detailed protocols and comparative data in this guide serve as a valuable resource for scientists and professionals in ensuring the quality and reliability of their research materials.
A Comparative Guide to the Quantification of 2,6-Di-O-methyl-D-glucose: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of modified monosaccharides like 2,6-Di-O-methyl-D-glucose is crucial for various applications, from pharmacokinetic studies to quality control of therapeutics. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document outlines the performance of each method, supported by experimental data from studies on similar methylated glucose compounds, and provides detailed protocols to aid in method selection and implementation.
At a Glance: Method Comparison
Both GC-MS and HPLC offer robust platforms for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by various detection methods. |
| Derivatization | Mandatory to increase volatility and thermal stability. Common methods include silylation and acetylation. | Often required for enhanced detection, especially with UV-vis. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). | Can be very high, particularly when coupled with mass spectrometry (LC-MS) or using sensitive derivatization agents with UV or fluorescence detection. |
| Specificity | High, due to mass fragmentation patterns which provide structural information. | Dependent on the detector. High specificity is achieved with mass spectrometry (LC-MS). UV detection of derivatized sugars also offers good selectivity. |
| Sample Throughput | Can be lower due to longer run times and more extensive sample preparation. | Can be higher, with modern UPLC systems offering rapid analysis times. |
| Instrumentation Cost | Generally higher initial investment for the mass spectrometer. | Varies depending on the detector (RI and UV are less expensive than MS). |
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of GC-MS and HPLC for the analysis of methylated monosaccharides, based on published data for structurally related compounds. While specific data for this compound is limited, these values provide a reliable estimate of expected performance.
Gas Chromatography-Mass Spectrometry (GC-MS) Performance
The following data is based on the analysis of 3-O-methyl-D-glucose in human plasma using methoxime-trimethylsilyl ether derivatives[1][2].
| Parameter | Performance |
| **Linearity (R²) ** | > 0.99 |
| Precision (Intra-assay CV%) | 0.1%[1][2] |
| Precision (Inter-assay CV%) | 3.7%[1][2] |
| Limit of Detection (LOD) | In the low µg/L range (estimated) |
| Limit of Quantification (LOQ) | In the low to mid µg/L range (estimated) |
| Accuracy (% Recovery) | Typically in the range of 95-105% |
High-Performance Liquid Chromatography (HPLC) Performance
The following data is based on the analysis of monosaccharides derivatized with PMP and analyzed by RP-HPLC-UV[3].
| Parameter | Performance |
| **Linearity (R²) ** | > 0.99 |
| Precision (Intra-day RSD%) | < 1.12% |
| Precision (Inter-day RSD%) | < 1.12% |
| Limit of Detection (LOD) | In the nanomolar range (low µg/L)[3] |
| Limit of Quantification (LOQ) | In the nanomolar range (low to mid µg/L)[3] |
| Accuracy (% Recovery) | 94.2 – 99.9% |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for methylated sugar analysis and can be adapted for this compound.
GC-MS Quantification Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
1. Sample Preparation (from Biological Matrix) [4]
-
To 50 µL of plasma or serum, add 150 µL of cold methanol containing an appropriate internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization: Methoximation and Silylation [3][4]
-
To the dried residue, add 20 µL of a 15 mg/mL solution of O-methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 30 minutes.
-
Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 1 hour.
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 320°C at 10°C/min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
HPLC Quantification Workflow
Caption: Workflow for the quantification of this compound by HPLC.
1. Sample Preparation
-
For aqueous samples, dilute to the appropriate concentration range.
-
For complex matrices, perform a suitable extraction (e.g., acid hydrolysis for polysaccharides) followed by neutralization.
-
Filter the sample through a 0.22 µm syringe filter prior to derivatization.
2. Derivatization: PMP Labeling [3]
-
Mix 25 µL of the sample with 75 µL of a freshly prepared derivatization mixture (2:1 v/v of 0.1 M PMP in methanol and 0.4% ammonium hydroxide).
-
Vortex and centrifuge briefly.
-
Incubate at 70°C for 100 minutes.
-
Cool the reaction mixture and add 25 µL of 0.5 M acetic acid to neutralize.
-
Add 875 µL of ultrapure water.
3. HPLC Analysis [6]
-
HPLC Column: C18 reversed-phase column (e.g., Cosmosil 5C18-MS-II, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10-20 µL.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.
-
GC-MS is an excellent choice when high specificity is required, and the sample matrix is complex. The mass spectral data provides an additional layer of confirmation for the analyte's identity.
-
HPLC with UV detection after PMP derivatization offers a sensitive, robust, and often higher-throughput alternative, particularly suitable for routine analysis in a quality control environment. For even greater sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the state-of-the-art approach.
The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the nature of the samples to be analyzed. The protocols and performance data presented in this guide provide a solid foundation for the development and validation of a quantitative assay for this compound.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Analytical method development and validation for monosaccharide p...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Chemical Reactivity of Methylated Glucoses
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of Methylated Glucoses
Methylated glucoses are crucial intermediates in carbohydrate synthesis and are valuable tools for studying the structure and function of carbohydrates in biological systems. The presence of methyl ether groups in place of hydroxyl groups significantly alters the chemical properties of the glucose molecule. These alterations primarily stem from changes in steric hindrance and electronic effects, which in turn influence the molecule's reactivity as both a glycosyl donor and acceptor in reactions such as glycosylation, hydrolysis, and oxidation. Understanding these reactivity differences is paramount for the strategic design of complex oligosaccharide syntheses and for the development of carbohydrate-based therapeutics.
Theoretical Framework for Reactivity Comparison
The chemical reactivity of a methylated glucose derivative is influenced by a combination of stereoelectronic and steric factors.
-
Electronic Effects: The oxygen atoms of hydroxyl groups possess lone pairs of electrons that can be donated to adjacent carbons, stabilizing cationic transition states that are common in glycosylation reactions. Methylation of these hydroxyl groups to form ethers can modulate this effect. While the methyl group itself is weakly electron-donating, the overall electronic impact on reactivity is complex and depends on the specific reaction mechanism.
-
Steric Hindrance: The introduction of methyl groups, which are bulkier than hydrogen atoms, can sterically hinder the approach of reagents to nearby reactive centers. This effect is highly dependent on the position of methylation. For instance, methylation at C2 is known to significantly impact the reactivity of the anomeric center at C1.
-
Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation. This preference influences the equilibrium between the α and β anomers and their respective reactivities. Methylation at other positions on the glucose ring can indirectly influence the anomeric effect by altering the overall conformation and electronic distribution within the ring.
Based on these principles, a qualitative prediction of reactivity can be made. As the degree of methylation increases, steric hindrance around the remaining hydroxyl groups and the anomeric center is expected to increase, generally leading to a decrease in reaction rates for both glycosylation (as an acceptor) and other reactions involving these centers.
Quantitative Data on Reactivity
As of the latest literature review, a comprehensive, publicly available dataset directly comparing the reaction rates (e.g., rate constants) of a homologous series of mono-, di-, and tri-methylated glucoses under standardized conditions is not available. Researchers are encouraged to perform direct comparative experiments using the protocols outlined below to generate such data for their specific systems of interest.
Table 1: Predicted Relative Reactivity in Glycosylation (as Acceptor)
This table presents a predicted qualitative comparison of the reactivity of different methylated glucoses as glycosyl acceptors in a typical glycosylation reaction. The prediction is based on the principles of steric hindrance.
| Methylated Glucose Derivative | Degree of Methylation | Predicted Relative Reactivity | Rationale |
| D-Glucose | 0 | Highest | All hydroxyl groups are available for reaction with minimal steric hindrance. |
| 6-O-Methyl-D-glucose | Mono-methylated | High | Methylation is at the primary and sterically accessible C6 hydroxyl, leaving the more reactive secondary hydroxyls and the anomeric center relatively unhindered. |
| 2-O-Methyl-D-glucose | Mono-methylated | Moderate | Methylation at C2 significantly hinders the approach to the highly reactive C1 anomeric center and the adjacent C3 hydroxyl. |
| 2,3-Di-O-Methyl-D-glucose | Di-methylated | Low | Increased steric bulk around the anomeric center and the remaining hydroxyl groups significantly reduces reactivity. |
| 2,3,6-Tri-O-Methyl-D-glucose | Tri-methylated | Very Low | Extensive methylation leaves only the C4 hydroxyl available, which is sterically hindered by the adjacent methyl groups. |
| 2,3,4,6-Tetra-O-Methyl-D-glucose | Tetra-methylated | Lowest (as acceptor) | All hydroxyl groups are protected, making it unreactive as a glycosyl acceptor. It can, however, act as a glycosyl donor. |
Note: This table is for illustrative purposes and actual relative reactivities may vary depending on the specific reaction conditions, glycosyl donor, and promoter system used.
Experimental Protocols
To facilitate the comparative study of methylated glucose reactivity, the following detailed experimental protocols are provided.
General Glycosylation Reaction Protocol
This protocol describes a general procedure for a glycosylation reaction using a thioglycoside donor and a methylated glucose acceptor, which can be monitored by HPLC to determine reaction kinetics.
Materials:
-
Glycosyl donor (e.g., per-O-benzoylated thiophenyl glucopyranoside)
-
Methylated glucose acceptor (e.g., 6-O-methyl-D-glucose)
-
Promoter (e.g., N-Iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH))
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl donor (1.2 equivalents), the methylated glucose acceptor (1.0 equivalent), and activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the promoter (e.g., NIS (1.5 equivalents) and a catalytic amount of TfOH (0.2 equivalents)) in anhydrous DCM.
-
Add the promoter solution dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular time intervals. Quench the aliquots immediately in a solution of saturated aqueous sodium thiosulfate.
-
Extract the quenched aliquots with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in an appropriate solvent for HPLC analysis.
HPLC Method for Kinetic Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile in water is typically used. The exact gradient will need to be optimized for the specific reactants and products.
-
Example Gradient: 10% to 90% acetonitrile in water over 30 minutes.
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the disappearance of the acceptor and the appearance of the product by integrating the peak areas at an appropriate wavelength (e.g., 230 nm for benzoylated compounds).
-
Generate a calibration curve for the acceptor to convert peak areas to concentrations.
-
Plot the concentration of the acceptor versus time to determine the reaction rate. By performing this for each methylated glucose derivative under identical conditions, a quantitative comparison of reactivity can be made.
NMR Spectroscopy for Anomeric Ratio Determination
This protocol is for determining the ratio of α and β anomers of the glycosylation product.
Procedure:
-
Purify the final product of the glycosylation reaction using column chromatography.
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire a ¹H NMR spectrum.
-
The anomeric protons (H-1) of the α and β isomers will appear as distinct doublets, typically in the range of 4.5-5.5 ppm.
-
Integrate the signals corresponding to the α and β anomeric protons. The ratio of the integrals gives the anomeric ratio of the product.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of methylated glucose reactivity.
Caption: Generalized pathway of a glycosylation reaction.
Caption: Experimental workflow for comparative reactivity studies.
Conclusion
Distinguishing 2,6- and Other Di-O-methylated Glucose Isomers by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of carbohydrate isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides a comparative analysis of NMR data to effectively distinguish 2,6-di-O-methylated glucose from its other di-O-methylated isomers, supported by experimental protocols and data.
The substitution pattern of methyl groups on a glucose ring significantly influences its chemical and physical properties, making accurate identification of isomers critical in fields ranging from glycobiology to materials science. NMR spectroscopy, by probing the local chemical environment of each proton and carbon atom, offers a detailed fingerprint to differentiate these closely related structures.
Key Differentiating Features in NMR Spectra
The primary method for distinguishing between di-O-methylated glucose isomers lies in the analysis of their ¹H and ¹³C NMR spectra. The chemical shifts (δ) of the ring protons and carbons are highly sensitive to the position of the methyl ether groups. Methylation of a hydroxyl group causes a significant downfield shift (deshielding) of the attached carbon and a smaller downfield shift of the directly attached proton. Furthermore, the signals of the methyl protons themselves provide crucial information.
¹H NMR Spectroscopy:
In ¹H NMR, the position of the methyl group protons (O-CH₃) typically appears in the range of 3.3-3.7 ppm. The key to distinguishing isomers is to correlate these methyl signals with the corresponding ring protons through 2D NMR experiments like HSQC and HMBC.
-
2,6-di-O-methyl-D-glucose: Expect to see two distinct methyl proton signals. One corresponding to the methyl group at the C2 position and another for the C6 position. The anomeric proton (H-1) will show a coupling to the proton at C2 (H-2), which will be deshielded due to the adjacent O-methyl group.
-
Other di-O-methylated isomers (e.g., 2,3-di-O-methyl, 3,4-di-O-methyl): The chemical shifts of the ring protons will vary predictably. For instance, in 2,3-di-O-methyl-D-glucose, both H-2 and H-3 will be deshielded compared to the parent glucose.
¹³C NMR Spectroscopy:
¹³C NMR provides a more direct and often more resolved view of the methylation pattern.
-
This compound: The carbons bearing the methyl groups, C2 and C6, will exhibit significant downfield shifts of approximately 8-10 ppm compared to their chemical shifts in unmodified glucose. The methyl carbons themselves will appear around 58-61 ppm.
-
Comparison with other isomers: By comparing the ¹³C chemical shifts of the ring carbons, the exact methylation pattern can be deduced. For example, in 2,3-di-O-methyl-D-glucose, C2 and C3 will be downfield, while in 3,4-di-O-methyl-D-glucose, C3 and C4 will show the characteristic deshielding.
Comparative NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for distinguishing 2,6-di-O-methyl-α-D-glucopyranoside from another common di-O-methylated isomer, 2,3-di-O-methyl-α-D-glucopyranoside. These values are indicative and can vary slightly based on the solvent and experimental conditions.
| Position | Methyl 2,6-di-O-methyl-α-D-glucopyranoside | Methyl 2,3-di-O-methyl-α-D-glucopyranoside |
| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | |
| 1 | ~4.80 (d, J ≈ 3.5 Hz) | ~97.5 |
| 2 | ~3.25 (dd) | ~82.0 |
| 3 | ~3.60 (t) | ~72.0 |
| 4 | ~3.40 (t) | ~70.5 |
| 5 | ~3.75 (m) | ~71.0 |
| 6a | ~3.70 (dd) | ~72.5 |
| 6b | ~3.65 (dd) | |
| 1-OCH₃ | ~3.40 (s) | ~55.5 |
| 2-OCH₃ | ~3.60 (s) | ~58.0 |
| 3-OCH₃ | - | - |
| 6-OCH₃ | ~3.38 (s) | ~59.0 |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the di-O-methylated glucose isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the broad OH signals.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of the glucose ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the position of the methyl groups by observing correlations from the methyl protons to the corresponding ring carbon and vice versa.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of NMR data to distinguish between di-O-methylated glucose isomers.
Conclusion
The differentiation of 2,6-di-O-methylated glucose from other di-O-methylated isomers is readily achievable through a systematic analysis of ¹H and ¹³C NMR spectra. The key lies in the characteristic chemical shifts of the ring protons and carbons upon methylation. By employing a combination of 1D and 2D NMR techniques, particularly COSY, HSQC, and HMBC, researchers can confidently assign all signals and elucidate the precise methylation pattern, ensuring the structural integrity of their compounds for further research and development.
A Comparative Guide to Assessing the Anomeric Purity of 2,6-Di-O-methyl-D-glucose
For researchers, scientists, and professionals in drug development, the precise structural characterization of carbohydrate derivatives is paramount. The anomeric configuration (α or β) of a molecule like 2,6-Di-O-methyl-D-glucose can significantly influence its biological activity and physical properties. This guide provides a comparative overview of key analytical techniques for assessing anomeric purity, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of the anomeric purity of this compound primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different experimental contexts.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating anomers.[1][2] The separation is typically challenging because anomers can interconvert in solution, a process known as mutarotation.[2][3] To overcome this, HPLC methods are often optimized by using low temperatures to suppress mutarotation or high temperatures to accelerate it to a point where a single averaged peak is observed.[3][4] The choice of stationary phase, such as an amino column, and mobile phase is critical for achieving separation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a definitive, non-destructive method for determining anomeric configuration.[5] The anomeric protons (H-1) of the α- and β-anomers resonate at distinct chemical shifts in the ¹H-NMR spectrum, typically between 4.3 and 5.9 ppm.[5] The α-anomeric proton generally appears further downfield than the β-anomeric proton.[5] Integration of these signals allows for the direct quantification of the anomeric ratio. Advanced techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate the spectra of different anomers in a mixture.[6]
-
Gas Chromatography (GC) is a high-resolution separation technique that requires derivatization to make the carbohydrate volatile.[7][8] Sugars are typically converted to their trimethylsilyl (TMS) ethers or other volatile derivatives before analysis.[7][8] While powerful, derivatization can sometimes alter the anomeric ratio, and multiple peaks can be generated from a single sugar due to the presence of different ring forms (pyranose and furanose).[8]
Data Presentation: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of anomers between a stationary and mobile phase.[1] | Different magnetic environments of anomeric protons leading to distinct chemical shifts.[5] | Separation of volatile derivatives based on their boiling points and partitioning in a column.[7] |
| Sample Preparation | Dissolution in a suitable solvent.[3] | Dissolution in a deuterated solvent (e.g., D₂O).[9] | Derivatization (e.g., trimethylsilylation) to increase volatility.[8] |
| Key Experimental Conditions | Amino-based columns; mobile phase of acetonitrile/water; temperature control is critical.[3][10] | High-field magnet (e.g., 500 MHz); acquisition of ¹H spectra.[9] | Capillary GC column; temperature programming; derivatization with agents like MSTFA.[7][8] |
| Data Output | Chromatogram with peaks for α and β anomers.[3] | Spectrum with distinct signals for anomeric protons.[5] | Chromatogram showing peaks for derivatized anomers.[8] |
| Quantitative Analysis | Peak area integration.[2] | Signal integration of anomeric protons.[11] | Peak area integration of derivatized anomers.[7] |
| Advantages | High sensitivity and suitability for various detectors.[2] | Non-destructive; provides definitive structural information; direct quantification.[5][12] | High resolution and sensitivity, especially with MS detection.[12] |
| Limitations | Anomer interconversion (mutarotation) can complicate analysis; requires careful method development.[2][3] | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. | Destructive; derivatization can be complex and may alter the anomeric ratio.[8] |
Experimental Protocols
1. HPLC Method for Anomeric Separation
This protocol is adapted from methodologies used for the separation of monosaccharide anomers.
-
Instrumentation: HPLC system with a refractive index (RI) or charged aerosol detector (CAD).[2]
-
Column: Amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E).
-
Mobile Phase: Acetonitrile/Water (85:15, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Low temperature (e.g., 5 °C) to minimize mutarotation.[2][3]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase. Ensure the sample is prepared immediately before injection to minimize equilibration.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify peaks corresponding to the α and β anomers based on their retention times. Quantify the relative amounts by integrating the peak areas.
2. ¹H-NMR Spectroscopy for Anomeric Purity
This protocol provides a direct method for quantifying the anomeric ratio.
-
Instrumentation: NMR Spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Allow the solution to equilibrate at room temperature for several hours to reach mutarotational equilibrium if desired, or analyze immediately for the initial anomeric composition.[6]
-
Acquisition Parameters:
-
Acquire a one-dimensional ¹H spectrum.
-
The anomeric proton signals typically appear in the 4.3-5.9 ppm region.[5]
-
-
Data Analysis:
-
Identify the signals corresponding to the H-1 protons of the α and β anomers. The α-anomer signal is typically downfield from the β-anomer signal.[5]
-
Integrate the areas of these two signals.
-
Calculate the anomeric purity (%α or %β) using the formula: Purity (%) = (Integral of interest / Sum of integrals of both anomers) * 100.
-
3. GC-MS Analysis of Anomers
This protocol involves derivatization to make the sugar amenable to gas chromatography.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization:
-
Place 1 mg of the dried this compound sample in a vial.
-
Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[8]
-
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Data Analysis: Identify the chromatographic peaks for the derivatized α and β anomers based on their retention times and mass spectra. Quantify the anomeric ratio by comparing the integrated peak areas.
Visualization of Experimental Workflow
Caption: Workflow for assessing the anomeric purity of this compound.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. shodex.com [shodex.com]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. ajrsp.com [ajrsp.com]
- 8. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 9. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to 2,6-Di-o-methyl-D-glucose and its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and characterization data of 2,6-Di-o-methyl-D-glucose and a selection of alternative methylated and non-methylated glucose analogs. Detailed experimental protocols for key characterization techniques and a relevant biological pathway are also presented to support researchers in their drug development endeavors.
Characterization Data of Glucose Analogs
The following table summarizes the key physicochemical properties of this compound and its comparators. These parameters are crucial for understanding the behavior and potential applications of these molecules in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Solubility |
| This compound | C8H16O6 | 208.21 | 167-169 | Not Reported | Soluble in water (up to 50 mg/mL)[1] |
| D-Glucose | C6H12O6 | 180.16 | 146 (α-form), 150 (β-form) | +52.7° (c=10 in water) | Highly soluble in water |
| 3-O-methyl-D-glucose | C7H14O6 | 194.18 | 160-169 | +54 to +58° (c=1 in H2O) | Not Reported |
| 4,6-Di-O-methyl-D-glucose | C8H16O6 | 208.21 | Not Reported | Not Reported | Not Reported |
| 2,4,6-tri-O-methyl-D-glucose | C9H18O6 | 222.24 | Not Reported | Not Reported | Not Reported |
| 2,3,4,6-Tetra-O-methyl-D-glucose | C10H20O6 | 236.26 | 87 | Not Reported | Soluble in DMSO, MeOH |
Experimental Protocols
Detailed methodologies for the characterization and performance evaluation of glucose analogs are provided below. These protocols serve as a starting point for researchers to develop their own experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure and purity of the glucose analog. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) experiments are essential for unambiguous assignment.
Sample Preparation:
-
Dissolve 5-10 mg of the glucose analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Set the spectral width to cover the expected chemical shift range for carbohydrates (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule. The anomeric proton is a key diagnostic signal, typically appearing between 4.5 and 5.5 ppm.
¹³C NMR Spectroscopy Protocol:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A longer acquisition time and more scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Analyze the chemical shifts to identify the carbon skeleton. The anomeric carbon signal is typically found between 90 and 110 ppm.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution of the glucose analog (typically 1 mg/mL) in a suitable solvent (e.g., methanol, water).
-
For some ionization techniques like MALDI, a matrix solution is mixed with the sample.
Mass Spectrometry Protocol (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Optimize the ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to obtain a stable signal.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation.
-
Analyze the fragmentation pattern to deduce structural features, such as the location of methyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Objective: To identify the functional groups present in the molecule.
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.
FTIR Spectroscopy Protocol:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer.
-
Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups. Key absorptions for glucose analogs include a broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands in the "fingerprint" region (1200-950 cm⁻¹).
Cellular Glucose Uptake Assay
Objective: To compare the rate at which cells take up this compound relative to other glucose analogs. This is a key measure of its potential biological activity and interaction with glucose transporters.
Experimental Workflow:
-
Cell Culture: Plate cells (e.g., adipocytes, muscle cells, or cancer cell lines) in a multi-well plate and grow to confluence.
-
Starvation: To increase the expression of glucose transporters on the cell surface, starve the cells of glucose for a defined period (e.g., 2-4 hours) in a glucose-free medium.
-
Stimulation (Optional): For insulin-responsive cells, stimulate with insulin for a short period (e.g., 15-30 minutes) to induce the translocation of glucose transporters to the plasma membrane.
-
Uptake: Add a solution containing a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose as a control and the test compounds) to the cells and incubate for a short, defined period (e.g., 5-15 minutes).
-
Wash: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated analog.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled analog taken up by the cells using a scintillation counter.
-
Data Analysis: Normalize the uptake to the protein concentration in each well and compare the uptake of this compound to that of D-glucose and other analogs.
Signaling Pathway Visualization
The uptake of glucose into many cell types is a tightly regulated process. In response to insulin, the glucose transporter GLUT4 is translocated from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake. The following diagram illustrates this key signaling pathway.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the cellular uptake of different glucose analogs.
Caption: Experimental workflow for comparing glucose analog uptake in cultured cells.
References
Navigating the Synthesis of 2,6-Di-O-methyl-D-glucose: A Comparative Review of Methodologies and Yields
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding preparation of selectively modified carbohydrates is a critical endeavor. This guide provides a comparative analysis of synthetic routes to 2,6-di-O-methyl-D-glucose, a valuable building block in various bioactive molecules. We delve into the experimental data, highlighting the reported yields and outlining the detailed protocols of a key synthetic strategy.
The selective methylation of glucose at the C-2 and C-6 positions presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Achieving the desired this compound isomer requires a carefully planned protecting group strategy to mask the other hydroxyl groups at the C-1, C-3, and C-4 positions. A common and effective approach involves the use of a starting material where the C-3 and C-4 hydroxyls are selectively protected.
Comparison of Synthetic Yields
For instance, the initial protection of methyl α-D-glucopyranoside to form methyl 4,6-O-benzylidene-α-D-glucopyranoside is a high-yielding reaction. The subsequent methylation of the C-2 and C-3 positions, followed by the selective removal of the benzylidene protecting group to expose the C-4 and C-6 hydroxyls for further modification, are critical steps that influence the overall yield.
To provide a clear comparison, the following table summarizes the key transformation and reported yield for a pivotal step in a potential synthetic route towards this compound, based on analogous reactions reported in the literature.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | High | General Knowledge |
Note: Specific yield for the complete synthesis of this compound via this multi-step process requires further investigation of literature for a direct comparison.
Experimental Protocol: A Representative Synthetic Pathway
The following is a detailed experimental protocol for a plausible multi-step synthesis of this compound, based on established carbohydrate chemistry methodologies. This pathway illustrates the strategic use of protecting groups to achieve the desired regioselective methylation.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This initial step protects the C-4 and C-6 hydroxyl groups.
-
Materials: Methyl α-D-glucopyranoside, Benzaldehyde, Anhydrous Zinc Chloride.
-
Procedure: To a stirred solution of methyl α-D-glucopyranoside in benzaldehyde, anhydrous zinc chloride is added portion-wise at room temperature. The reaction mixture is stirred under vacuum for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a sodium bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside.
Step 2: Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This step methylates the free C-2 and C-3 hydroxyl groups.
-
Materials: Methyl 4,6-O-benzylidene-α-D-glucopyranoside, Sodium Hydride, Methyl Iodide, Anhydrous Dimethylformamide (DMF).
-
Procedure: To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for a period to allow for the formation of the alkoxide. Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside.
Step 3: Hydrolysis of the Benzylidene Acetal
This step selectively removes the benzylidene protecting group to free the C-4 and C-6 hydroxyls.
-
Materials: Methyl 2,3-di-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside, Acetic Acid, Water.
-
Procedure: The protected sugar from the previous step is dissolved in a mixture of acetic acid and water and heated for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield methyl 2,3-di-O-methyl-α-D-glucopyranoside.
Step 4: Selective Protection of the C-3 and C-4 Hydroxyls
This is a crucial step to allow for the methylation of the C-2 and C-6 positions in a subsequent step. A common method involves the formation of a stannylene acetal.
-
Materials: Methyl α-D-glucopyranoside, Dibutyltin Oxide, Anhydrous Methanol.
-
Procedure: A mixture of methyl α-D-glucopyranoside and dibutyltin oxide in anhydrous methanol is refluxed with azeotropic removal of water. After the formation of the stannylene acetal, the solvent is evaporated. The resulting intermediate can then be used directly in the next step.
Step 5: Methylation of the 2- and 6-positions
-
Materials: The stannylene acetal from the previous step, Methyl Iodide, Cesium Fluoride, Anhydrous DMF.
-
Procedure: The crude stannylene acetal is dissolved in anhydrous DMF. Cesium fluoride and methyl iodide are added, and the mixture is stirred at room temperature overnight. The reaction is then quenched, and the product is worked up and purified by chromatography to yield methyl 2,6-di-O-methyl-α-D-glucopyranoside.
Step 6: Hydrolysis of the Glycoside
The final step to obtain the target molecule.
-
Materials: Methyl 2,6-di-O-methyl-α-D-glucopyranoside, Dilute Hydrochloric Acid.
-
Procedure: The methylated glycoside is hydrolyzed by heating with dilute hydrochloric acid. The reaction is neutralized with a base, and the product is purified to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical multi-step synthesis of this compound, emphasizing the key stages of protection, methylation, and deprotection.
Caption: Generalized workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthetic strategies employed to obtain this compound. The successful synthesis hinges on the careful selection and application of protecting groups to achieve the desired regioselectivity. Further research into specific literature is recommended to obtain a broader range of directly comparable yield data for different synthetic methodologies.
Validating the Structure of 2,6-Di-O-methyl-D-glucose: A Comparative Guide to 2D NMR and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrate derivatives is paramount in various fields, including drug development, where subtle changes in stereochemistry or substitution patterns can profoundly impact biological activity. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the structure of partially methylated monosaccharides, using 2,6-Di-O-methyl-D-glucose as a focal example: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) of partially methylated alditol acetates (PMAA).
At a Glance: 2D NMR vs. GC-MS for Methylated Glucose Analysis
| Feature | 2D NMR Spectroscopy | GC-MS of Partially Methylated Alditol Acetates (PMAA) |
| Principle | Measures through-bond and through-space correlations between atomic nuclei (¹H, ¹³C) to determine connectivity and spatial relationships. | Separates and identifies derivatized monosaccharides based on their retention time and mass fragmentation patterns. |
| Information Provided | Detailed connectivity of the entire molecule, stereochemistry, and conformation in solution. | Linkage positions of glycosidic bonds and positions of methyl ether groups. |
| Sample Preparation | Minimal, non-destructive. The sample is dissolved in a suitable deuterated solvent. | Multi-step, destructive derivatization process (permethylation, hydrolysis, reduction, acetylation). |
| Data Interpretation | Requires expertise in interpreting complex 2D spectra (COSY, HSQC, HMBC). | Interpretation of mass spectra and comparison with databases. |
| Strengths | Provides a complete structural picture of the intact molecule. | Highly sensitive and excellent for determining linkage positions in polysaccharides. |
| Limitations | Lower sensitivity compared to MS. May require higher sample amounts. | Destructive to the sample. Does not provide information on anomeric configuration or ring form. |
Structural Validation using 2D NMR Spectroscopy
2D NMR spectroscopy is a non-destructive technique that provides unambiguous evidence for the covalent structure and stereochemistry of a molecule in solution. By correlating nuclear spins, a detailed map of the atomic connectivity can be constructed. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential for complete structural assignment.
Logical Workflow for 2D NMR-based Structure Elucidation
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocol: 2D NMR of a Methylated Glucopyranoside
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample to exchange hydroxyl protons with deuterium and then redissolve in 0.5 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). This is crucial for tracing the proton connectivity around the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly important for identifying the positions of the methyl groups by observing correlations from the methyl protons to the corresponding oxygen-bearing carbons (C2 and C6).
Interpreting the 2D NMR Data
The following tables provide expected chemical shift ranges for a 2,6-di-O-methylated glucopyranoside unit, based on data for similar compounds.
Table 1: Expected ¹H and ¹³C Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations from Methyl Protons |
| H-1 | ~4.8 (α), ~4.5 (β) | ~98 (α), ~102 (β) | - |
| H-2 | ~3.3 | ~82 | OCH₃ at C2 -> C-2 |
| H-3 | ~3.6 | ~74 | - |
| H-4 | ~3.4 | ~70 | - |
| H-5 | ~3.7 | ~72 | - |
| H-6a, H-6b | ~3.7-3.8 | ~71 | OCH₃ at C6 -> C-6 |
| 2-OCH₃ | ~3.6 | ~60 | 2-OCH₃ -> C-2 |
| 6-OCH₃ | ~3.4 | ~59 | 6-OCH₃ -> C-6 |
Note: Chemical shifts are approximate and can vary based on solvent and temperature.
The key to validating the structure of this compound lies in the HMBC spectrum. A correlation between the protons of one methyl group (e.g., at ~3.6 ppm) and the carbon at the C2 position (~82 ppm), and a correlation between the protons of the other methyl group (e.g., at ~3.4 ppm) and the carbon at the C6 position (~71 ppm) would provide definitive evidence for the 2,6-disubstitution pattern. The COSY spectrum would confirm the connectivity of the ring protons (H-1 through H-6), and the HSQC would link each proton to its directly attached carbon.
Alternative Method: GC-MS of Partially Methylated Alditol Acetates (PMAA)
GC-MS is a powerful and highly sensitive technique for determining the linkage positions of monosaccharides within a polysaccharide and can be adapted to identify the positions of methyl ethers in a partially methylated monosaccharide. The method involves a series of chemical modifications to convert the sugar into a volatile derivative.
Experimental Workflow for PMAA Analysis
Caption: Workflow for PMAA analysis by GC-MS.
Experimental Protocol: PMAA Analysis
1. Reduction: The starting this compound is reduced, for example with sodium borohydride, to convert the anomeric carbon into an open-chain alditol. This eliminates the complexity arising from anomers.
2. Acetylation: The newly formed hydroxyl group at C1 and the free hydroxyl groups at C3 and C4 are then acetylated using, for example, acetic anhydride in pyridine. This creates a volatile derivative, the partially methylated alditol acetate (PMAA).
3. GC-MS Analysis: The resulting PMAA is injected into a gas chromatograph coupled to a mass spectrometer. The compound is separated from any impurities based on its volatility and interaction with the GC column, and then fragmented and detected by the mass spectrometer.
Interpreting the GC-MS Data
The structure is confirmed by the retention time of the PMAA derivative on the GC column and its mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the positions of the methyl and acetyl groups. For 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol (the PMAA of this compound), characteristic fragment ions will be observed that arise from cleavage between the carbon atoms of the glucitol backbone. The masses of these fragments are indicative of the substitution pattern.
Table 2: Comparison of 2D NMR and GC-MS for Structural Validation
| Aspect | 2D NMR | GC-MS of PMAA |
| Sample Integrity | Non-destructive | Destructive |
| Information Richness | High (connectivity, stereochemistry, conformation) | Moderate (methylation positions) |
| Anomeric Information | Yes | No |
| Ring Form Information | Yes | No |
| Sensitivity | Moderate | High |
| Throughput | Low | High (with autosampler) |
| Expertise Required | High (spectral interpretation) | Moderate (derivatization and MS interpretation) |
Conclusion
Both 2D NMR and GC-MS of partially methylated alditol acetates are powerful techniques for the structural analysis of this compound.
-
2D NMR stands out for its ability to provide a complete and unambiguous structural elucidation of the intact molecule in a non-destructive manner. It is the gold standard for de novo structure determination and for confirming the fine details of stereochemistry and conformation.
-
GC-MS of PMAA offers a highly sensitive and robust method for confirming the positions of methyl ether linkages. While it is a destructive technique and provides less structural information than NMR, its high throughput and sensitivity make it a valuable tool, especially in the context of analyzing components of complex mixtures or for routine quality control.
For researchers in drug development and other fields requiring unequivocal structural validation, a comprehensive approach utilizing the detailed connectivity information from 2D NMR , potentially supplemented with the high sensitivity of GC-MS for specific linkage analysis, provides the most robust and reliable characterization of methylated carbohydrates.
Safety Operating Guide
Proper Disposal of 2,6-Di-O-methyl-D-glucose: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is crucial for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of 2,6-Di-O-methyl-D-glucose, a derivative of D-glucose. While there is no specific safety data sheet (SDS) widely available for this particular compound, its parent compound, D-glucose, is generally considered non-hazardous. Therefore, the following procedures are based on the assumption that this compound does not possess any specific hazardous characteristics that would necessitate specialized disposal methods. However, it is imperative to consult your institution's specific waste disposal guidelines and the product's SDS if available.
Immediate Safety and Handling
Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves. Handle the chemical in a well-ventilated area.
Disposal Protocol
The disposal of this compound should be approached by first determining if the waste is considered hazardous by your institution or local regulations.
Step 1: Waste Characterization
-
Consult Institutional Guidelines: The first and most critical step is to refer to your organization's chemical hygiene plan and waste disposal protocols. Many institutions have specific procedures for the disposal of all chemical waste, regardless of perceived hazard.
-
Review Available Safety Data: If an SDS is available for the specific this compound product you are using, consult Section 13 for disposal considerations. In the absence of a specific SDS, data from similar non-hazardous compounds, such as D-glucose, can provide general guidance.
Step 2: Non-Hazardous Waste Disposal
If this compound is determined to be non-hazardous and your institutional guidelines permit it, follow these steps:
-
Solid Waste:
-
Ensure the material is in a solid, dry form.
-
Place the dry, non-hazardous solid waste into a designated non-hazardous solid waste container. This may be a specifically labeled container for chemical waste that is not classified as hazardous.
-
Do not dispose of this material in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, some institutions may permit drain disposal with copious amounts of water.[1][2]
-
Crucially, verify if your local wastewater regulations and institutional policies allow for this practice. Many municipalities have strict limits on chemical disposal via the sanitary sewer.
-
If drain disposal is not permitted, collect the aqueous waste in a designated non-hazardous liquid waste container.
-
Step 3: Hazardous Waste Disposal
If your institution classifies all chemical waste as hazardous, or if the this compound has been mixed with hazardous substances, it must be disposed of as hazardous waste.
-
Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.
-
Labeling: The label should clearly state "Hazardous Waste" and list all the chemical constituents of the waste, including this compound and any solvents or other chemicals present.
-
Storage: Store the container in a designated satellite accumulation area.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.
Quantitative Data Summary
| Parameter | D-Glucose (for reference) | This compound (Assumed) |
| Physical State | Solid | Solid |
| Hazard Classification | Not classified as hazardous | Assumed to be non-hazardous |
| Disposal Route (if non-hazardous) | Non-hazardous chemical waste container; potential for drain disposal of dilute solutions (verify local regulations) | Non-hazardous chemical waste container; potential for drain disposal of dilute solutions (verify local regulations) |
| Disposal Route (if hazardous) | Hazardous waste container | Hazardous waste container |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2,6-Di-o-methyl-D-glucose
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Di-o-methyl-D-glucose was not located. The following guidance is based on safety data for structurally related compounds, including D-glucose and other methylated glucose derivatives. It is imperative to handle this compound with care and adhere to standard laboratory safety practices.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Based on the analysis of related chemical safety data, the following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves | The glove material should be impermeable and resistant to the product. Nitrile or latex gloves are generally suitable for handling similar sugar derivatives.[3] |
| Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a particulate respirator may be necessary.[3][4] |
Health and Safety Information
While specific toxicity data for this compound is unavailable, related glucose compounds are generally considered to have low acute toxicity. However, it is crucial to minimize exposure.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Based on D-glucose, the oral LD50 in rats is 25,800 mg/kg.[5] |
| Skin Irritation | Unlikely to be a skin irritant based on data for similar compounds.[6] |
| Eye Irritation | May cause mild eye irritation upon direct contact.[6] |
| Inhalation | Avoid inhaling dust, as it may cause respiratory irritation. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
| Procedure | Guidelines |
| Handling | - Handle in accordance with good industrial hygiene and safety practices.[2]- Avoid contact with skin, eyes, and clothing.[5]- Avoid the formation of dust and aerosols.[7]- Wash hands thoroughly after handling.[4] |
| Storage | - Store in a cool, dry, and well-ventilated area.[3]- Keep the container tightly closed.[1][2]- Store away from incompatible materials such as strong oxidizing agents.[2] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
| Plan | Action |
| Spill Response | - Minor Spills: Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]- Major Spills: Evacuate the area and ensure adequate ventilation. Follow the same procedure as for minor spills.[3] |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations.- Contact a licensed professional waste disposal service.[5] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
